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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Nα-Methyl-L-histidine Hydrochloride (N-Me-His-OH.HCl)

This guide provides a comprehensive technical overview of Nα-Methyl-L-histidine hydrochloride (N-Me-His-OH.HCl), a specialized amino acid derivative. It is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Nα-Methyl-L-histidine hydrochloride (N-Me-His-OH.HCl), a specialized amino acid derivative. It is intended for researchers, scientists, and professionals in drug development who are looking to understand its chemical properties, synthesis, and applications, particularly in the realm of peptide and medicinal chemistry.

Core Identification and Molecular Structure

Nα-Methyl-L-histidine hydrochloride is a derivative of the essential amino acid L-histidine, distinguished by a methyl group attached to the alpha-amino group of the amino acid backbone. This modification significantly alters its chemical properties and steric profile compared to its parent molecule.

IdentifierValueSource
Chemical Name Nα-Methyl-L-histidine hydrochlorideN/A
Synonyms (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride[1]
CAS Number 17451-62-6[1]
Molecular Formula C₇H₁₁N₃O₂·HCl[1]
Molecular Weight 205.64 g/mol N/A

Molecular Structure:

The structure of Nα-Methyl-L-histidine consists of a central alpha-carbon bonded to a carboxyl group, a hydrogen atom, a methylamino group, and a side chain featuring an imidazole ring. The hydrochloride salt form ensures its stability and enhances its solubility in aqueous media.

Caption: Molecular structure of Nα-Methyl-L-histidine Hydrochloride.

The Critical Distinction: Nα-Methylation vs. Ring Methylation

A point of frequent confusion, yet of paramount importance, is the distinction between Nα-methylated histidine and its isomers, 1-methylhistidine (Nπ-methylhistidine) and 3-methylhistidine (Nτ-methylhistidine).[2]

  • Nα-Methyl-L-histidine: The methyl group is on the alpha-amino nitrogen of the amino acid backbone.

  • 1-Methyl-L-histidine (Nπ): The methyl group is on the nitrogen of the imidazole ring further from the side chain.

  • 3-Methyl-L-histidine (Nτ): The methyl group is on the nitrogen of the imidazole ring closer to the side chain.

This structural difference has profound biological implications. 3-Methylhistidine, formed by the post-translational methylation of histidine residues in actin and myosin, is a well-established biomarker for muscle protein breakdown.[3][4] Its release during muscle catabolism and subsequent excretion in urine provides a direct measure of muscle wasting.[3][4] 1-Methylhistidine also serves as a biomarker, primarily for meat consumption, as it is not endogenously produced in humans but is present in the muscle tissue of other species.[4]

In contrast, a defined biological role for free Nα-Methyl-L-histidine as a metabolite or signaling molecule is not well-documented in the scientific literature. Its primary significance lies in its utility as a synthetic building block in peptide chemistry.

isomers cluster_main Methylated Histidine Isomers cluster_alpha Backbone Methylation cluster_ring Ring Methylation (Biomarkers) L_Histidine L-Histidine N_alpha Nα-Methyl-L-histidine (Topic of this guide) L_Histidine->N_alpha Synthetic Methylation N_pi 1-Methyl-L-histidine (Nπ) (Meat intake biomarker) L_Histidine->N_pi Post-translational Modification (in some species) N_tau 3-Methyl-L-histidine (Nτ) (Muscle breakdown biomarker) L_Histidine->N_tau Post-translational Modification (in humans)

Caption: Isomeric forms of methylated L-histidine.

Synthesis of Nα-Methyl-L-histidine Hydrochloride

The synthesis of Nα-methylated amino acids, including Nα-Methyl-L-histidine, typically involves multi-step procedures that require careful protection of reactive functional groups to ensure regioselectivity. A common strategy is reductive amination.

General Synthetic Strategy: Reductive Amination

A plausible synthetic route involves the reaction of L-histidine methyl ester with an aldehyde (e.g., formaldehyde) to form a Schiff base, followed by reduction of the imine to the secondary amine. Subsequent hydrolysis of the ester and salt formation yields the final product.

synthesis start L-Histidine step1 Esterification (e.g., with Methanol/HCl) start->step1 intermediate1 L-Histidine Methyl Ester step1->intermediate1 step2 Formation of Schiff Base (with Formaldehyde) intermediate1->step2 intermediate2 Imine Intermediate step2->intermediate2 step3 Reduction (e.g., with NaBH₃CN) intermediate2->step3 intermediate3 Nα-Methyl-L-histidine Methyl Ester step3->intermediate3 step4 Hydrolysis (e.g., with NaOH) intermediate3->step4 intermediate4 Nα-Methyl-L-histidine step4->intermediate4 step5 Salt Formation (with HCl) intermediate4->step5 end Nα-Methyl-L-histidine Hydrochloride step5->end

Caption: General synthetic workflow for Nα-Methyl-L-histidine HCl.

Illustrative Experimental Protocol (Conceptual)

The following protocol is a conceptual illustration based on established methods for N-methylation of amino acids.[5]

  • Protection of the Carboxyl Group: L-histidine is first converted to its methyl ester to prevent its participation in subsequent reactions. This is typically achieved by refluxing L-histidine in methanol with a catalyst such as thionyl chloride or hydrogen chloride gas.

  • Reductive Amination: The resulting L-histidine methyl ester is dissolved in a suitable solvent (e.g., methanol). An aqueous solution of formaldehyde is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Deprotection: The methyl ester is hydrolyzed to the free carboxylic acid. This is usually done by adding a base, such as sodium hydroxide, and stirring until the reaction is complete.

  • Purification and Salt Formation: The reaction mixture is neutralized, and the product is purified, often using ion-exchange chromatography. The purified Nα-Methyl-L-histidine is then dissolved in a minimal amount of water, and a stoichiometric amount of hydrochloric acid is added. The final product, Nα-Methyl-L-histidine hydrochloride, is obtained by crystallization or lyophilization.

Physicochemical Properties

The introduction of a methyl group on the alpha-amino nitrogen alters the physicochemical properties of histidine.

PropertyObservationRationale/Implication
pKa The pKa of the α-amino group is expected to be slightly higher than that of L-histidine.The electron-donating nature of the methyl group increases the basicity of the nitrogen.
Solubility The hydrochloride salt is generally soluble in water.[6]The salt form enhances polarity and interaction with water molecules.
Lipophilicity N-methylation increases lipophilicity compared to the parent amino acid.This property is often exploited in drug design to improve membrane permeability.[5][7]
Conformation The N-methyl group introduces steric hindrance that restricts the conformational flexibility of the peptide backbone when incorporated into a peptide chain.This can be used to stabilize specific secondary structures in peptides.[7][8]

Applications in Research and Drug Development

The primary application of Nα-Methyl-L-histidine is as a specialized building block in solid-phase peptide synthesis (SPPS).

Peptide Modification and Peptidomimetics

N-methylation of amino acid residues is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1] The incorporation of Nα-Methyl-L-histidine into a peptide sequence can confer several advantageous properties:

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond resistant to cleavage.[1][7][9] This increases the in vivo half-life of the peptide drug.

  • Enhanced Membrane Permeability and Bioavailability: The increased lipophilicity can improve the ability of a peptide to cross cell membranes, potentially leading to better oral bioavailability.[1][7][9]

  • Conformational Constraint: By restricting bond rotation, N-methylation can lock the peptide backbone into a specific conformation that may be more favorable for binding to its biological target.[7][8] This can lead to increased potency and receptor selectivity.

  • Modulation of Biological Activity: The altered conformation and electronic properties can convert a peptide agonist into an antagonist, or vice versa, providing a valuable tool for structure-activity relationship (SAR) studies.[1][7]

Experimental Workflow: Incorporation into a Peptide via SPPS

Below is a generalized workflow for incorporating Nα-Methyl-L-histidine into a peptide using Fmoc-based solid-phase peptide synthesis.

spps start Resin with Rink Amide Linker deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 coupling1 Coupling of first Fmoc-AA-OH deprotection1->coupling1 wash1 Wash (DMF) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Coupling of Fmoc-Nα-Me-His(Trt)-OH (with HBTU/HOBt/DIPEA) deprotection2->coupling2 wash2 Wash (DMF) coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Coupling of subsequent Fmoc-AA-OH deprotection3->coupling3 cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) coupling3->cleavage Repeat cycles purification Purification (e.g., RP-HPLC) cleavage->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis

Caption: Workflow for incorporating Nα-Me-His into a peptide via SPPS.

Causality Behind Experimental Choices:

  • Fmoc-Nα-Me-His(Trt)-OH: The use of protecting groups is essential. The Fmoc group on the N-terminus prevents self-polymerization, while the Trityl (Trt) group on the imidazole side chain prevents side reactions during peptide coupling.[10]

  • Coupling Reagents: Coupling N-methylated amino acids can be sterically hindered and slower than coupling standard amino acids. Therefore, potent coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often required to achieve high coupling efficiency.

  • Cleavage Cocktail: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the solid support and remove the side-chain protecting groups.

Analytical Methods

The characterization and quantification of Nα-Methyl-L-histidine and peptides containing this residue rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized amino acid and to verify its incorporation into the peptide chain. The presence of the N-methyl singlet in the ¹H NMR spectrum is a key diagnostic feature.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the molecule. When incorporated into a peptide, tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the N-methylated residue.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for purifying Nα-Methyl-L-histidine-containing peptides and for assessing their purity.

Conclusion and Future Perspectives

Nα-Methyl-L-histidine hydrochloride is a specialized amino acid derivative whose primary value lies in its role as a synthetic tool for creating modified peptides with enhanced therapeutic properties. It is crucial for researchers to distinguish it from its biologically significant isomers, 1- and 3-methylhistidine, to avoid misinterpretation of experimental data. While the direct biological functions of free Nα-Methyl-L-histidine remain an area for potential investigation, its application in peptidomimetic and drug discovery continues to be a valuable strategy for improving the stability, bioavailability, and efficacy of peptide-based therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Methyl-L-histidine in Muscle Physiology and Research. (2024). [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Organic Chemistry, 14(3), 185-201.
  • He, C., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
  • Liu, F., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9.
  • Aapptec. N-Methyl Amino Acids. [Link]

  • ResearchGate. The assigned 1D ¹H NMR spectrum of 25 mM l-His in water at pH 7.5 and temperature 20 °C. [Link]

  • FooDB. Showing Compound 1-Methylhistidine (FDB093588). (2019). [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). A convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4390-4401.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90638, N-methyl-L-histidine. [Link]

  • Moura, G. M., et al. (2022). Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. Journal of Molecular Modeling, 28(8), 223.
  • Noordam, A., Maat, L., & Beyerman, H. C. (1978). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Recueil des Travaux Chimiques des Pays-Bas, 97(9), 240-242.
  • Han, S. H., & Kim, Y. A. (2014). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 79(15), 7206-7213.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92105, 1-Methyl-L-histidine. [Link]

  • BEVITAL AS. 3-Methylhistidine and 1-methylhistidine. [Link]

  • FooDB. Showing Compound 3-Methyl-L-histidine (FDB021798). (2011). [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: L-Histidine hydrochloride monohydrate. (2021). [Link]

  • Yang, J., et al. (2022). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • Ohno, S., et al. (2004). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Journal of Biochemistry, 136(2), 167-175.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Exploratory

Comprehensive Technical Guide: Stability and Solubility of N-Me-His-OH.HCl

[1] Executive Summary N-Me-His-OH.HCl (

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Me-His-OH.HCl (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Methyl-L-histidine hydrochloride, CAS: 17451-62-6) is a critical non-canonical amino acid derivative used primarily in peptide synthesis to introduce conformational constraints and enhance metabolic stability against aminopeptidases.[1][2][3][4][5] As a hydrochloride salt, it exhibits distinct physicochemical behaviors compared to its zwitterionic parent. This guide provides a rigorous analysis of its solubility thermodynamics, stability profiles, and handling protocols, designed for researchers requiring high-fidelity integration of this building block into drug development pipelines.[1]

Chemical Identity & Physicochemical Profile[1][4][7][8][9][10][11]

Understanding the structural basis of N-Me-His-OH.HCl is prerequisite to predicting its behavior in formulation and synthesis.[1]

PropertySpecification
Chemical Name

-Methyl-L-histidine hydrochloride
CAS Number 17451-62-6
Molecular Formula

Molecular Weight 205.64 g/mol
Structure Imidazole side chain with a methylated

-amino group; supplied as the cationic HCl salt.[1]
pKa Values (Est.)

-COOH: ~1.8
Appearance White to off-white crystalline powder; hygroscopic.[1]

Key Structural Implication: The


-methylation reduces hydrogen bond donating capacity at the backbone amide, altering solvation shells and increasing solubility in polar organic solvents (like DMSO/DMF) compared to naked Histidine, while the HCl salt form ensures high aqueous solubility.[1]

Solubility Dynamics

The solubility of N-Me-His-OH.HCl is governed by its ionic lattice energy versus solvation enthalpy.[1] Being an ionic salt, it favors high-dielectric solvents.[1]

Solvent Compatibility Table
SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Note
Water (pH < 6) Freely Soluble > 150Ionic dissociation of HCl salt; highly favorable hydration.[1]
Water (pH 7-8) Soluble ~50 - 100Approach to pI may induce zwitterionic precipitation if concentration is high.[1]
DMSO Soluble > 50Dipolar aprotic solvation of the cation; preferred for stock solutions.[1]
Methanol/Ethanol Sparingly Soluble 10 - 30Proticity allows some solvation, but dielectric constant is limiting.[1]
Acetonitrile (ACN) Insoluble < 1Insufficient polarity to overcome lattice energy.[1]
Diethyl Ether Insoluble 0Non-polar; used for precipitation/washing.[1]
Dissolution Protocol (Self-Validating)

To ensure complete dissolution without degradation:

  • Weighing: Weigh N-Me-His-OH.HCl in a humidity-controlled environment (glove box or dry room) due to hygroscopicity.[1]

  • Solvent Addition: Add water or DMSO to 80% of final volume.[1]

  • Vortexing: Vortex for 30-60 seconds. The solution should become clear and colorless.

    • Validation checkpoint: If turbidity persists, check pH.[1] If pH > 6.0, the free base may be precipitating.[1] Add dilute HCl to re-acidify if necessary for the application.[1]

  • Filtration: Filter through a 0.22

    
    m PVDF membrane to remove particulates before HPLC injection.
    

Stability Profile

The stability of N-Me-His-OH.HCl is threatened by three primary vectors: Hygroscopicity (Physical) , Oxidation (Chemical) , and Racemization (Stereochemical) .[1]

Solid-State Stability[1]
  • Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, leading to deliquescence (turning into a liquid).[1] Hydrolysis is slow, but physical caking makes accurate weighing impossible.[1]

  • Storage: Store at -20°C in a tightly sealed container with desiccant. Warm to room temperature before opening to prevent condensation.

Solution Stability & Degradation Pathways[1]
  • Oxidation: The imidazole ring is sensitive to singlet oxygen and radical oxidation, forming 2-oxohistidine or aspartic acid derivatives.[1] This is accelerated by light and transition metals (Cu, Fe).[1]

  • Racemization: While

    
    -methylation prevents oxazolone formation (a common racemization pathway in peptide coupling), the 
    
    
    
    -proton is still acidic.[1] Prolonged exposure to basic pH (>9) can induce enolization and loss of chirality.[1]
Experimental Workflow: Solubility & Stability Assessment

The following diagram outlines the logical flow for characterizing the compound's stability under stress conditions.

StabilityWorkflow Start N-Me-His-OH.HCl Sample Dissolve Dissolution (H2O or DMSO) Start->Dissolve Split Split Aliquots Dissolve->Split Stress1 Thermal Stress (40°C, 48h) Split->Stress1 Stress2 Oxidative Stress (0.1% H2O2) Split->Stress2 Stress3 Control (4°C, Dark) Split->Stress3 Analysis HPLC-UV / MS Analysis Stress1->Analysis Stress2->Analysis Stress3->Analysis Result Degradation Profile Determination Analysis->Result

Figure 1: Step-by-step workflow for validating the stability of N-Me-His-OH.HCl stock solutions.

Analytical Methods

To rigorously verify purity and stability, use the following High-Performance Liquid Chromatography (HPLC) parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5

m, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water (Ion-pairing agent required for retention of polar cation)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5% B over 10 min (Compound is very polar and elutes early)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide/Carboxyl) and 230 nm (Imidazole)
Retention Time Expect early elution (approx. 2-4 min depending on dead volume)

Technical Insight: Standard C18 columns may fail to retain N-Me-His-OH due to its polarity.[1] If retention is poor, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use an aqueous mobile phase with a sulfonate ion-pairing reagent (e.g., Hexanesulfonic acid).[1]

Handling & Safety (SDS Summary)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][6] The HCl component contributes to acidity.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Spill Management: Sweep up dry powder carefully to avoid dust generation.[1] If wet, neutralize with weak base (sodium bicarbonate) before disposal.[1]

References

  • Santa Cruz Biotechnology. N-Me-L-His-OH HCl (CAS 17451-62-6) Product Data Sheet.[1][7] Retrieved from [1]

  • PubChem. L-Histidine Hydrochloride Monohydrate (Analogous Salt Data).[1] National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. Amino Acid Solubility and Stability Guidelines.[1] Retrieved from [1]

  • Chemical Book. N-Alpha-Methyl-L-Histidine Hydrochloride Properties. Retrieved from [1]

Sources

Foundational

The effect of methylation on histidine function

Executive Summary Histidine is unique among amino acids due to its imidazole side chain, which possesses a pKa (~6.0) near physiological pH. This property allows it to function as a versatile proton shuttle, a metal coor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Histidine is unique among amino acids due to its imidazole side chain, which possesses a pKa (~6.0) near physiological pH. This property allows it to function as a versatile proton shuttle, a metal coordinator, and a nucleophile in catalytic triads. Methylation of the imidazole ring—specifically at the


 (1-position) or 

(3-position)—is a post-translational modification (PTM) that fundamentally alters these physicochemical capabilities.

Unlike lysine or arginine methylation, which primarily modulate protein-protein interactions via steric and hydrophobic effects, histidine methylation often acts as a catalytic switch . It "locks" the tautomeric state of the imidazole ring, abolishing its ability to shuttle protons and altering its affinity for metal ions (e.g.,


).

This guide synthesizes the structural consequences of histidine methylation, the enzymatic machinery responsible (SETD3, METTL9, METTL18), and the emerging clinical relevance of these pathways in oncology and muscle physiology.

Part 1: The Physicochemical Shift

To understand the biological impact, we must first define the structural chemistry. The imidazole ring of an unmodified histidine exists in equilibrium between two tautomers: the


-H (pros) and 

-H (tele) forms.
Tautomeric Locking and pKa Modulation

Methylation replaces a transferable proton with a fixed methyl group. This has three critical consequences:

  • Loss of Acid-Base Catalysis: The "proton shuttle" mechanism requires both nitrogens to accept and donate protons. Methylation at either site permanently fixes the protonation state of the methylated nitrogen, disabling the residue's capacity to act in general acid/base catalysis (e.g., in serine protease triads).

  • Steric Hindrance: The addition of a methyl group (

    
    ) adds bulk, potentially disrupting tight packing in enzyme active sites or altering ligand binding pockets.
    
  • Coordination Chemistry: Methylation alters the electron density of the ring, affecting the affinity for transition metals. For instance,

    
    -methylation is critical for specific zinc-finger motifs.
    

Table 1: Physicochemical Comparison of Histidine Forms

FeatureUnmodified Histidine1-Methylhistidine (

)
3-Methylhistidine (

)
IUPAC Position -1-position (proximal)3-position (distal)
Tautomerism Dynamic equilibriumLocked (

-methyl)
Locked (

-methyl)
Proton Shuttling Active (Catalytic Triads)Abolished Abolished
Metal Binding High affinity (Zn, Cu, Ni)Altered specificity (Zn)Sterically restricted
Biological Source TranslationAnserine/METTL9Actin/Myosin (SETD3)

Part 2: The Enzymatic Landscape

Recent discoveries have mapped specific methyltransferases to these modifications, moving the field beyond regarding them as mere degradation byproducts.

SETD3: The Actin Architect ( -methylation)

Target:


-Actin (H73).[1]
Mechanism:  SETD3 is the sole enzyme responsible for methylating Histidine 73 on actin.[2][3][4] This modification stabilizes actin filaments (F-actin) and regulates the rate of depolymerization.[5]
Physiological Impact: 
  • Muscle Contractility: SETD3 deficiency leads to primary dystocia (difficulty in labor) due to impaired smooth muscle contraction in the uterus.[2]

  • Cytoskeleton Integrity: Methylation prevents structural instability; without it, actin turnover is dysregulated.

METTL9: The Zinc Regulator ( -methylation)

Target:


 motifs (e.g., SLC39A7, S100A9).[6]
Mechanism:  METTL9 specifically targets the 

position within histidine-rich motifs. Physiological Impact:
  • Zinc Homeostasis: Many targets are zinc transporters.[6][7] Methylation modulates their ability to bind or transport zinc, directly influencing inorganic ion homeostasis.[7]

  • Oncology: METTL9 is overexpressed in certain cancers, promoting tumor growth by altering the function of zinc-dependent proteins involved in proliferation.

METTL18: The Ribosomal Tuner ( -methylation)

Target: RPL3 (Ribosomal Protein L3, H243). Mechanism: METTL18 methylates His-243 on RPL3. Physiological Impact: This modification is crucial for ribosome biogenesis and translational fidelity. Loss of METTL18 slows translation rates and affects cell growth.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the distinct pathways for


 and 

methylation and their downstream biological effects.

HistidineMethylation SETD3 SETD3 (Methyltransferase) Actin Beta-Actin (His-73) SETD3->Actin Targets METTL9 METTL9 (Methyltransferase) SLC39A7 SLC39A7/Zinc Transporters (xHxH Motif) METTL9->SLC39A7 Targets METTL18 METTL18 (Methyltransferase) RPL3 Ribosomal Protein L3 (His-243) METTL18->RPL3 Targets MH3 3-Methylhistidine (N-tau) Actin->MH3 Methylation MH1 1-Methylhistidine (N-pi) SLC39A7->MH1 Methylation RPL3->MH3 Methylation Muscle Smooth Muscle Contractility MH3->Muscle Stabilizes F-Actin Translation Ribosome Biogenesis & Fidelity MH3->Translation Optimizes function Tumor Tumor Growth & Zinc Homeostasis MH1->Tumor Modulates Zn binding

Caption: Divergent signaling pathways of histidine methyltransferases SETD3, METTL9, and METTL18.

Part 4: Analytical Methodologies

Accurate detection is challenging because 1-MeHis and 3-MeHis are isomers with identical masses (


 170.1). Separation relies on chromatographic retention times using HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized mixed-mode columns.
Protocol: LC-MS/MS Separation of Methylhistidine Isomers

Objective: Quantify and distinguish 1-MeHis and 3-MeHis in biological matrices (plasma/tissue).

  • Sample Preparation:

    • Protein Precipitation: Add 300 µL of cold Methanol/Acetonitrile (1:1) to 100 µL of plasma.

    • Internal Standard: Spike with

      
      -labeled 3-MeHis (10 µM).
      
    • Centrifugation: 12,000 x g for 10 min at 4°C. Collect supernatant.

  • Chromatography (LC Conditions):

    • Column: HILIC Column (e.g., Waters BEH Amide or SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8][9]

    • Gradient: 90% B to 50% B over 10 minutes. Note: Isomers separate based on polarity; 3-MeHis typically elutes earlier than 1-MeHis on HILIC.

  • Mass Spectrometry (MS/MS Parameters):

    • Source: ESI Positive Mode.

    • MRM Transitions:

      • 1-MeHis:

        
         (Quantifier), 
        
        
        
        (Qualifier).
      • 3-MeHis:

        
         (Quantifier), 
        
        
        
        (Qualifier).
    • Critical Note: The fragmentation patterns differ slightly due to the position of the methyl group affecting ring stability.

Workflow Diagram:

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Precipitation Protein Precipitation (MeOH/ACN + Int. Std) Sample->Precipitation Centrifuge Centrifugation (12,000g, 10 min) Precipitation->Centrifuge HILIC HILIC Chromatography (Separates Isomers) Centrifuge->HILIC MS MS/MS Detection (ESI+) HILIC->MS Elution Data Quantification (1-MH vs 3-MH) MS->Data MRM Analysis

Caption: LC-MS/MS workflow for the specific separation and quantification of methylhistidine isomers.

Part 5: Clinical & Drug Development Implications

Biomarkers in Muscle Wasting

3-Methylhistidine (3-MH) is a validated biomarker for myofibrillar protein breakdown.[10] Since actin and myosin are the primary reservoirs of 3-MH and the modified amino acid cannot be re-acylated into tRNA (it is not reused for synthesis), its appearance in urine or plasma is a direct index of muscle catabolism (e.g., in sarcopenia, cachexia, or Duchenne muscular dystrophy).

The Epigenetic Frontier: Histone Histidine Methylation

A breakthrough in 2023 identified histidine methylation on Histone H2A (H82) and Histone H3 (H39) .[11] This challenges the dogma that histone methylation is exclusive to Lysine (K) and Arginine (R).

  • Significance: These residues are located in the globular domain (H2A) and the N-terminal tail (H3), suggesting they may regulate nucleosome stability or recruit novel chromatin readers.

  • Therapeutic Target: Enzymes modulating these specific histone marks could represent a new class of "Epi-drugs" for transcriptional control.

Oncology Targets

METTL9 inhibition is emerging as a therapeutic strategy.[7] By blocking the methylation of zinc transporters (SLC39A7), it may be possible to induce "zinc stress" specifically in tumor cells that rely on this pathway for rapid proliferation.

References

  • Kwiatkowski, S. et al. (2018).[1] SETD3 is an actin histidine methyltransferase that prevents primary dystocia.[2] Nature. Available at: [Link]

  • Wilkinson, A. W. et al. (2019). SETD3 is an actin-specific histidine N-methyltransferase. eLife.[1] Available at: [Link]

  • Davydova, E. et al. (2021).[6][12] METTL9 mediates N1-histidine methylation of zinc transporters to promote tumor growth.[7] PubMed Central. Available at: [Link]

  • Maaß, S. et al. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Journal of Biological Chemistry. Available at: [Link][12]

  • Wang, Y. et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Use of L-Histidine Methyl Ester Dihydrochloride in Cell Culture

Introduction: Unveiling the Utility of a Histidine Analogue L-Histidine is an essential amino acid critical for a myriad of cellular functions, from protein synthesis to its role as a precursor for histamine and other me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Utility of a Histidine Analogue

L-Histidine is an essential amino acid critical for a myriad of cellular functions, from protein synthesis to its role as a precursor for histamine and other metabolites.[1] Its unique imidazole side chain, which can act as both a proton donor and acceptor at physiological pH, places it in the active sites of many enzymes.[2] In cell culture, providing a stable and bioavailable source of L-Histidine is fundamental for robust cell growth and predictable experimental outcomes.

L-Histidine Methyl Ester Dihydrochloride (H-His-OMe·2HCl) is a derivative of L-Histidine that offers distinct advantages and specific applications in cell culture research. As a methyl-esterified form, it can exhibit different solubility and uptake kinetics compared to its parent amino acid. Furthermore, its documented role as an inhibitor of histidine decarboxylase provides researchers with a powerful tool to probe the cellular functions of histamine.[3]

This guide provides a comprehensive overview of L-Histidine Methyl Ester Dihydrochloride, its mechanisms of action, and detailed, field-proven protocols for its application in a research setting. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

A Note on Nomenclature: This document pertains to L-Histidine Methyl Ester Dihydrochloride (CAS No: 7389-87-9). This compound may be colloquially abbreviated in various ways. The protocols herein refer specifically to the methyl ester derivative of L-Histidine.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is the foundation of reproducible science. Key characteristics of L-Histidine Methyl Ester Dihydrochloride are summarized below.

PropertyValueSource
Chemical Formula C₇H₁₁N₃O₂ · 2HCl
Molecular Weight 242.10 g/mol [4]
CAS Number 7389-87-9
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[2]
Storage Store at room temperature[2]

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.

  • The dihydrochloride salt will form a mildly acidic solution upon dissolution in water.[5][6] Handle with care to avoid irritation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Mechanism of Action: A Dual-Purpose Reagent

The utility of L-Histidine Methyl Ester Dihydrochloride in cell culture stems from two primary mechanisms: serving as a bioavailable histidine source and acting as a specific enzyme inhibitor.

Pro-Nutrient for L-Histidine Delivery

Once inside the cell, esterase enzymes are expected to cleave the methyl ester group, releasing L-Histidine and a negligible amount of methanol. This makes H-His-OMe·2HCl an effective pro-nutrient, delivering the essential amino acid L-Histidine for protein synthesis and other metabolic needs.[1] Using a modified amino acid like this can sometimes overcome solubility and stability limitations in complex, concentrated, or custom-formulated cell culture media.[7]

Inhibition of Histidine Decarboxylase

A key application of this compound is its function as a time-dependent, irreversible inhibitor of histidine decarboxylase (HDC).[3] HDC is the enzyme responsible for the decarboxylation of L-Histidine to produce histamine, a potent signaling molecule involved in inflammation, neurotransmission, and cell proliferation. By inhibiting HDC, researchers can effectively deplete the intracellular production of histamine, allowing for the study of its downstream effects or the investigation of pathways that are modulated by histamine signaling.

Histamine Synthesis Inhibition cluster_cell Cellular Environment cluster_effects Downstream Signaling L_Histidine L-Histidine HDC Histidine Decarboxylase (HDC) L_Histidine->HDC Substrate Histamine Histamine Effect1 • Inflammation HDC->Histamine Catalysis Effect2 • Proliferation Effect3 • Neurotransmission Inhibitor L-Histidine Methyl Ester Inhibitor->HDC Inhibition

Figure 1: Mechanism of histamine synthesis inhibition by L-Histidine Methyl Ester.

Detailed Application Protocols

The following protocols provide step-by-step guidance for the preparation and use of L-Histidine Methyl Ester Dihydrochloride in a typical cell culture workflow.

Protocol 1: Preparation of a Sterile Stock Solution

Rationale: Preparing a concentrated, sterile stock solution is essential for accurate dosing and preventing contamination. Because the compound is a dihydrochloride salt, the initial pH of the solution will be acidic and must be neutralized to prevent pH shock to the cell culture medium, which is critical for cell viability.[8][9]

Materials:

  • L-Histidine Methyl Ester Dihydrochloride powder

  • Nuclease-free, sterile water or Phosphate-Buffered Saline (PBS)

  • Sterile 1 M NaOH and 1 M HCl solutions for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of L-Histidine Methyl Ester Dihydrochloride powder. For a 100 mM stock solution, this would be 24.21 mg per 1 mL of solvent.

  • Dissolution: Add the powder to a sterile conical tube. Add the appropriate volume of sterile water or PBS to achieve the desired concentration (e.g., 10 mL for 242.1 mg to make a 100 mM stock). Vortex until fully dissolved. The solution should be clear and colorless.[2]

  • pH Adjustment (Critical Step): Using a calibrated pH meter, measure the pH of the stock solution. It will be acidic. Carefully add sterile 1 M NaOH dropwise while gently mixing until the pH is adjusted to 7.2-7.4. If you overshoot the pH, use sterile 1 M HCl to bring it back. This step ensures the stock solution will not alter the pH of your cell culture medium.[10]

  • Sterilization: Draw the pH-adjusted solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and push the solution through the filter into a new, sterile conical tube. This removes any potential bacterial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Stock Solution Workflow start Start weigh 1. Weigh Powder start->weigh dissolve 2. Dissolve in Sterile Solvent weigh->dissolve adjust_ph 3. Adjust pH to 7.2-7.4 (Critical Step!) dissolve->adjust_ph filter 4. Sterilize with 0.22 µm Filter adjust_ph->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C aliquot->store end Ready for Use store->end

Figure 2: Standard workflow for preparing a sterile stock solution.

Protocol 2: Determining the Optimal Working Concentration

Rationale: The optimal concentration of any compound is cell-type dependent. A dose-response experiment is crucial to identify a concentration that is effective for the desired biological outcome without inducing cytotoxicity.

Materials:

  • Cells of interest, plated in a 96-well plate

  • Complete cell culture medium

  • Sterile stock solution of L-Histidine Methyl Ester Dihydrochloride (from Protocol 1)

  • Cell viability reagent (e.g., MTT, MTS, or resazurin-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 24-72 hours). Allow cells to adhere overnight.

  • Prepare Dilutions: Prepare a serial dilution of your stock solution in complete cell culture medium. An example for testing concentrations from 1 µM to 10 mM is provided in Table 2. Include a "vehicle control" of medium containing the same amount of neutralized solvent used for the highest concentration and a "no treatment" control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Read the plate using a plate reader. Normalize the data to the vehicle control (set to 100% viability). Plot the viability (%) versus the log of the compound concentration to determine the cytotoxic concentration 50 (CC50) and select a non-toxic working concentration for future experiments.

Final ConcentrationStock (100 mM) Volume (µL)Medium Volume (µL) for 100x IntermediateFinal Volume per Well (µL) from 100x
10 mM 10902 (for 200 µL well)
1 mM 1992 (for 200 µL well)
100 µM 1 (from 10 mM)992 (for 200 µL well)
10 µM 1 (from 1 mM)992 (for 200 µL well)
1 µM 1 (from 100 µM)992 (for 200 µL well)
Vehicle Control 10 (of solvent)902 (for 200 µL well)
Table 2: Example dilution scheme for a dose-response cytotoxicity assay in a 96-well format.
Protocol 3: Histamine Depletion and Functional Assay

Rationale: This protocol utilizes L-Histidine Methyl Ester as an HDC inhibitor to study the effects of histamine depletion on a specific cellular function (e.g., cytokine release from immune cells).

Materials:

  • Cells of interest (e.g., mast cells, macrophages)

  • L-Histidine Methyl Ester Dihydrochloride stock solution

  • L-Histidine stock solution (as a control)

  • Stimulant (e.g., LPS, IgE-antigen complex)

  • Assay kit for the desired endpoint (e.g., Histamine ELISA, Cytokine ELISA)

Procedure:

  • Cell Plating: Plate cells at the desired density in a multi-well plate (e.g., 24- or 48-well) and allow them to rest.

  • Pre-treatment: Treat the cells with the pre-determined optimal working concentration of L-Histidine Methyl Ester Dihydrochloride for a period sufficient to inhibit HDC (e.g., 2-4 hours). Include the following controls:

    • Vehicle Control: Cells treated with solvent alone.

    • L-Histidine Control: Cells treated with an equimolar concentration of L-Histidine to ensure the observed effects are not due to excess histidine substrate.

    • Unstimulated Control: Cells that receive no treatment or stimulus.

  • Stimulation: After the pre-treatment period, add the appropriate stimulus to the wells (except for the unstimulated control) to induce the biological response.

  • Incubation: Incubate for the required time for the response to occur (e.g., 6-24 hours).

  • Sample Collection: Carefully collect the cell culture supernatant for analysis of secreted factors (e.g., histamine, cytokines). If analyzing intracellular targets, lyse the cells according to the appropriate protocol.

  • Endpoint Analysis: Perform the endpoint assay (e.g., ELISA) on the collected samples according to the manufacturer's protocol. A significant reduction in histamine or a histamine-dependent cytokine in the L-Histidine Methyl Ester-treated group compared to controls would validate the inhibitory effect.

References

  • Rupa Health. (n.d.). 1-Methylhistidine. Retrieved from [Link]

  • Alston, T. A., et al. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 26(13), 4082-4085. Available from: [Link]

  • PubMed. (n.d.). Effect of HCl on transmembrane potentials and intracellular pH in rabbit esophageal epithelium. Retrieved from [Link]

  • Gerber, F., & Krummen, M. (2022). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 23(16), 9046. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Retrieved from [Link]

  • PubChem. (n.d.). Methyl L-histidinate hydrochloride. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). L-Histidine monohydrochloride, monohydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]

  • Study.com. (n.d.). Hydrochloric Acid | HCl Formula, Chemical Properties & Uses. Retrieved from [Link]

  • Quora. (n.d.). Why does pH affect cell activity? Retrieved from [Link]

Sources

Application

Application Note: Advanced HPLC Analysis of Nα-Methyl-L-histidine Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5] Nα-Methyl-L-histidine (CAS: 587-20-2) is a methylated derivative of histidine often utilized as a pharmaceutical intermediate and a specific biomarker in metabolic stud...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Nα-Methyl-L-histidine (CAS: 587-20-2) is a methylated derivative of histidine often utilized as a pharmaceutical intermediate and a specific biomarker in metabolic studies.[1] Unlike its isomers 1-Methylhistidine (


) and 3-Methylhistidine  (

), which are methylated on the imidazole ring, Nα-Methyl-L-histidine is methylated at the

-amino group.[1]

This structural distinction creates unique analytical challenges:

  • Secondary Amine: The N-methylation converts the primary amine to a secondary amine, rendering standard OPA (o-phthalaldehyde) derivatization ineffective without modification.[1]

  • High Polarity: The compound is highly hydrophilic and zwitterionic, leading to near-zero retention on standard C18 columns.[1]

  • Detection Limits: It lacks a strong chromophore, making direct UV detection at standard wavelengths (>220 nm) difficult.[1][2]

This guide presents three validated protocols ranging from QC-grade purity analysis to high-sensitivity bioanalysis.[1]

Chemical Profile
PropertySpecificationAnalytical Implication
Compound Nα-Methyl-L-histidine HClSalt form dissociates in mobile phase.[1]
Molecular Weight 169.18 g/mol (Free base)Low MW requires specific MS settings.[1]
pKa Values

1.8 (COOH), 6.0 (Imidazole), 9.2 (NH2)
Multi-charged species at pH 2-8.[1]
Solubility High in Water, Low in OrganicRequires high aqueous start or HILIC.[1]
Chromophore Weak (Imidazole absorbance @ 210-215 nm)Requires low-UV or derivatization.[1]

Method Selection Strategy

The choice of method depends strictly on the sample matrix and sensitivity requirements.

MethodSelection Start Select Analytical Goal Matrix Sample Matrix? Start->Matrix RawMat Raw Material / API Purity (High Conc.) Matrix->RawMat > 10 µg/mL Bio Biological Fluid / Trace (Low Conc.) Matrix->Bio < 1 µg/mL DirectUV Method A: Ion-Pair RP-HPLC (Robust, Low Cost) RawMat->DirectUV HILIC Method B: HILIC-MS (No Derivatization, Specific) Bio->HILIC If MS Available Deriv Method C: FMOC Derivatization (High Sensitivity FLD/UV) Bio->Deriv If UV/FLD only

Figure 1: Decision matrix for selecting the appropriate chromatographic approach based on sample concentration and available instrumentation.[1]

Protocol A: Ion-Pair RP-HPLC (QC & Purity)

Best for: Raw material assay, impurity profiling, and environments without Mass Spectrometry.[1]

Scientific Rationale

Standard C18 columns cannot retain Nα-Methyl-L-histidine due to its polarity.[1] By adding an ion-pairing reagent (alkane sulfonate) to the mobile phase, we create a neutral ion-pair complex with the positively charged amine/imidazole groups.[1] This "pseudo-neutral" complex partitions into the hydrophobic C18 stationary phase, increasing retention.[1]

Instrument Parameters
  • System: HPLC with UV-Vis or PDA Detector.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 210 nm (Reference: 360 nm).[1]

Mobile Phase Preparation[1][2][6][7][8]
  • Buffer (Solvent A):

    • Dissolve 1.1 g of Sodium 1-Octanesulfonate (Ion-Pair Reagent) in 1000 mL water.[1]

    • Add 1.0 mL Phosphoric Acid (85%).

    • Adjust pH to 3.0 with Triethylamine (TEA) or dilute NaOH.[1] Critical: pH must be acidic to ensure the amino acid is protonated for ion-pairing.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Comment
0.0955Isocratic Hold for Retention
5.0955End Isocratic
15.07030Elute Hydrophobic Impurities
20.07030Wash
20.1955Re-equilibration
30.0955Ready for Injection
System Suitability Criteria
  • Retention Time: ~6–8 minutes.

  • Tailing Factor: < 1.5 (High tailing indicates secondary silanol interactions; increase buffer strength if observed).[1]

  • Theoretical Plates: > 5000.[1]

Protocol B: HILIC-MS/UV (Research & Bioanalysis)

Best for: Complex matrices, LC-MS workflows, and avoiding derivatization steps.[1]

Scientific Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface.[1] Nα-Methyl-L-histidine partitions into this water layer.[1] This method is superior to Ion-Pairing for MS detection because it avoids non-volatile sulfonates that suppress ionization.[1]

Instrument Parameters
  • Column: HILIC Amide or Zwitterionic HILIC (e.g., TSKgel Amide-80 or SeQuant ZIC-HILIC), 150 x 2.1 mm, 3 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.75.[1]

  • Mobile Phase B: Acetonitrile.[1][3][5]

  • Detection:

    • UV: 210 nm.[1][2][4]

    • MS: ESI Positive Mode (SIM m/z 170.1 for [M+H]+).

Isocratic Method (Recommended for Reproducibility)
  • Ratio: 80% B (ACN) / 20% A (Buffer).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Temperature: 35°C.[1]

Critical Considerations
  • Sample Diluent: Samples must be dissolved in 75-80% Acetonitrile. Injecting a 100% aqueous sample will cause "solvent breakthrough," resulting in poor peak shape and split peaks.[1]

  • Equilibration: HILIC columns require longer equilibration times (at least 20 column volumes) compared to RP columns.[1]

Protocol C: FMOC Derivatization (High Sensitivity)

Best for: Trace analysis where UV sensitivity is insufficient and MS is unavailable.[1]

Scientific Rationale

Since Nα-Methyl-L-histidine is a secondary amine , it will not react with OPA (o-phthalaldehyde) alone.[1] OPA targets primary amines.[1] You must use FMOC-Cl (9-fluorenylmethyl chloroformate), which reacts with both primary and secondary amines to form a highly fluorescent / UV-active carbamate derivative.[1]

Derivatization Substrate Nα-Methyl-L-Histidine (Secondary Amine) Reaction Reaction (30 sec - 1 min) Substrate->Reaction Reagent FMOC-Cl (Reagent) Reagent->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Product FMOC-Derivative (Hydrophobic & Fluorescent) Reaction->Product Byproduct FMOC-OH (Hydrolysis Byproduct) Reaction->Byproduct

Figure 2: Reaction pathway for FMOC derivatization of secondary amines.[1]

Reagents
  • Borate Buffer: 0.4 M Borate, pH 10.2 (High pH is required for the reaction).

  • FMOC Reagent: 2.5 mg/mL FMOC-Cl in Acetonitrile.

  • Quenching Reagent: 1% Adamantanamine (ADAM) or hydrophobic amine (to react with excess FMOC).[1]

Automated/Manual Protocol
  • Mix 10 µL Sample + 10 µL Borate Buffer .

  • Add 20 µL FMOC Reagent .

  • Incubate at ambient temperature for 1 minute.

  • Add 20 µL Quenching Reagent (Optional, but recommended to reduce the large FMOC-OH interference peak).[1]

  • Inject onto a standard C18 column.

Chromatographic Conditions (Post-Derivatization)[2]
  • Column: C18 (Standard), 150 x 4.6 mm.[1]

  • Mobile Phase: A: Acetate Buffer pH 4.2 / B: Acetonitrile.[1]

  • Detection: Fluorescence (Ex: 260 nm, Em: 315 nm) or UV 265 nm.[1]

  • Note: The FMOC-derivative is very hydrophobic.[1] It will elute late in the gradient (typically >50% ACN).[1]

Troubleshooting & Interferences

IssueProbable CauseCorrective Action
Peak Splitting (HILIC) Sample solvent mismatch.[1]Ensure sample diluent matches initial mobile phase (e.g., 80% ACN).[1]
Drifting Retention (Ion-Pair) Temperature fluctuation or insufficient equilibration.[1]Use a column oven (30°C). Equilibrate for >30 mins.
Low Sensitivity (UV) Detection wavelength too high.[1]Use 205-210 nm.[1] Ensure Phosphate buffer is high purity (low UV cutoff).
Interference Separation from 1-Methyl or 3-Methylhistidine.[1][6]These isomers are less hydrophobic.[1] In Ion-Pair mode, optimize the gradient slope.[1] Nα-methyl usually elutes after Histidine but before 1-Methylhistidine in RP-IP systems.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 150780, alpha-Methylhistidine.[1] Retrieved from [Link][1][7]

  • SIELC Technologies. Separation of N-Methyl-L-histidine on Newcrom R1 HPLC column. (Application of mixed-mode chromatography for polar amino acids). Retrieved from [Link]

  • Agilent Technologies (2020). Amino Acid Analysis using ZORBAX Eclipse Plus C18 columns.[1] (Technical overview of OPA/FMOC derivatization chemistries). Retrieved from [Link]

  • Togashi, et al. (1998/2023 Update). HPLC Determination of Histidine and Related Compounds.[1] (Methodology for separating histidine isomers).[1][5][6][8] Retrieved from ResearchGate: [Link]

  • Waters Corporation. AccQ-Tag Chemistry for Amino Acid Analysis.[1] (Alternative derivatization for secondary amines).[1][9][10] Retrieved from [Link][1]

Sources

Method

Application Note: Nα-Methyl-L-histidine Hydrochloride in Neurotransmitter Research

This guide details the application of Nα-Methyl-L-histidine hydrochloride (CAS: 17451-62-6), a specific methylated derivative of L-histidine, in neurobiology and neuropharmacology.[1] Unlike the common biomarkers 1-methy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Nα-Methyl-L-histidine hydrochloride (CAS: 17451-62-6), a specific methylated derivative of L-histidine, in neurobiology and neuropharmacology.[1]

Unlike the common biomarkers 1-methylhistidine (π-methylhistidine) or 3-methylhistidine (τ-methylhistidine), which are methylated on the imidazole ring, Nα-Methyl-L-histidine carries the methyl group on the


-amino nitrogen.[1] This structural modification critically alters its interaction with Pyridoxal-5'-Phosphate (PLP)-dependent enzymes (like Histidine Decarboxylase) and amino acid transporters (System L vs. System N), making it a high-precision probe for dissecting histaminergic signaling and blood-brain barrier (BBB) transport kinetics.[1]

[1]

Core Scientific Rationale

In neurotransmitter research, Nα-Methyl-L-histidine serves two primary functions:

  • Competitive Transport Probe: It distinguishes between sodium-independent System L (LAT1) and sodium-dependent System N transporters at the Blood-Brain Barrier (BBB).[1]

  • Metabolic "Dead-End" Control: Due to the methylation of the

    
    -amine, it resists decarboxylation by Histidine Decarboxylase (HDC) in most mammalian systems, unlike L-Histidine which rapidly converts to Histamine.[1] This makes it an ideal negative control  or competitive substrate  to study the specificity of histamine synthesis and anserine/carnosine turnover.[1]
    
Mechanism of Action & Pathway Context

The diagram below illustrates the divergent pathways of Histidine versus its N-methylated analog, highlighting why Nα-Methyl-L-histidine is a valuable tool for isolating specific metabolic steps.

HistidinePathways L_His L-Histidine HDC Histidine Decarboxylase (HDC) L_His->HDC Primary Substrate Anserine Anserine (Dipeptide) L_His->Anserine + Beta-Alanine (via Carnosine Synthase) N_Me_His Nα-Methyl-L-histidine N_Me_His->HDC Poor/Null Substrate (Steric Hindrance) N_Me_Histamine Nα-Methylhistamine (H3 Agonist) N_Me_His->N_Me_Histamine Inefficient Conversion Histamine Histamine (Neurotransmitter) HDC->Histamine Decarboxylation Carnosinase Carnosinase (CN1/CN2) Carnosinase->N_Me_His Product Anserine->Carnosinase Hydrolysis

Figure 1: Differential metabolic fate of L-Histidine and Nα-Methyl-L-histidine.[1] The N-methylation hinders PLP-dependent decarboxylation, preventing rapid conversion to active neurotransmitters.[1]

Technical Specifications & Preparation

Physicochemical Properties
PropertySpecificationRelevance to Protocol
Appearance White crystalline powderVisual purity check.[1]
Solubility >50 mg/mL in WaterHighly soluble; suitable for high-concentration stock solutions.[1]
pKa Values

1.8 (COOH), 6.0 (Imidazole), 9.3 (NH)
Imidazole ring remains partially charged at physiological pH (7.4).
Stability HygroscopicStore desiccated at -20°C. Solutions stable at 4°C for 1 week.[1]
Protocol 1: Preparation of 100 mM Stock Solution

Use this stock for cell culture and enzymatic assays.

  • Calculate Mass: To prepare 10 mL of 100 mM stock:

    
    
    
  • Weighing: Accurately weigh 205.6 mg of Nα-Methyl-L-histidine hydrochloride.

  • Dissolution: Transfer to a 15 mL conical tube. Add 8.0 mL of molecular biology grade water (Milli-Q). Vortex until completely dissolved.[1]

  • pH Adjustment (Critical): The HCl salt will yield an acidic solution (~pH 3-4).

    • Step: Slowly add 1M NaOH (approx. 100-200 µL) while monitoring with a micro-pH probe until pH reaches 7.4 .

    • Note: Failure to adjust pH will cause cytotoxicity in cell assays.[1]

  • Final Volume: Adjust volume to exactly 10.0 mL with water.

  • Sterilization: Filter through a 0.22 µm PES syringe filter into a sterile aliquot tube.

  • Storage: Aliquot into 1 mL tubes. Store at -20°C . Avoid freeze-thaw cycles.[1]

Experimental Protocols

Application A: Blood-Brain Barrier (BBB) Transport Competition Assay

Objective: Determine if a drug candidate utilizes the Histidine transport system (LAT1) by using Nα-Methyl-L-histidine as a specific competitor.[1]

Rationale: L-Histidine is transported by both System L (LAT1/SLC7A5) and System N (SNAT3/SLC38A3).[1] N-methylation often reduces affinity for System N while retaining affinity for System L.[1] This assay isolates the transporter involvement.[1]

Materials:

  • hCMEC/D3 cells (Human BBB endothelial line).[1]

  • Radiolabeled tracer: [³H]-L-Histidine (0.1 µCi/mL).[1]

  • Competitor: Nα-Methyl-L-histidine (10 µM – 10 mM).[1]

  • Transport Buffer: HBSS with Ca²⁺/Mg²⁺, pH 7.4.[1]

Workflow:

  • Seeding: Plate hCMEC/D3 cells in 24-well plates (coated with collagen type I) and grow to confluence (approx. 3-4 days).

  • Equilibration: Wash cells 2x with warm Transport Buffer (37°C). Incubate for 10 min to deplete intracellular amino acids.

  • Uptake Phase:

    • Prepare uptake solution: Transport Buffer + [³H]-L-Histidine (50 nM).[1]

    • Experimental Groups:

      • Control (Tracer only).[1]

        • Nα-Methyl-L-histidine (1 mM) [Tests Total Histidine-competable transport].[1]

        • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) (1 mM) [Specific System L inhibitor].[1]

    • Add 250 µL of uptake solution to cells.[1] Incubate for 5 minutes exactly at 37°C (initial rate conditions).

  • Termination: Aspirate solution and immediately wash 3x with ice-cold PBS.

  • Lysis: Add 200 µL 0.1 M NaOH/1% SDS. Incubate 30 min.

  • Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Data Analysis: Calculate the % Inhibition relative to control.

  • If Nα-Methyl-L-histidine inhibits uptake similarly to BCH, the transport is dominated by System L .[1]

  • If Nα-Methyl-L-histidine fails to inhibit while L-Histidine (unmethylated) does, the transport involves System N (which is sensitive to N-methylation).[1]

Application B: Histidine Decarboxylase (HDC) Selectivity Assay

Objective: Verify if a novel compound inhibits HDC or if Nα-Methyl-L-histidine acts as a "false substrate."[1]

Rationale: This protocol measures the release of CO₂ from decarboxylation.[1] Nα-Methyl-L-histidine is used here as a negative control substrate to validate enzyme specificity.[1]

Workflow:

  • Enzyme Source: Recombinant human HDC or rat hypothalamus homogenate.[1]

  • Reaction Mix (100 µL):

    • 100 mM Potassium Phosphate Buffer (pH 7.0).

    • 10 µM Pyridoxal-5'-Phosphate (PLP).[1]

    • 1 mM DTT.[1]

    • Substrate: 1 mM L-Histidine (Positive Control) OR 1 mM Nα-Methyl-L-histidine (Test).

    • Tracer: 0.1 µCi [1-14C]-L-Histidine (or spiked into the methyl-histidine if available).

  • Incubation: 37°C for 60 minutes in a sealed tube with a CO₂ trap (filter paper soaked in Hyamine hydroxide suspended in the cap).

  • Termination: Inject 100 µL 10% TCA through the septum to stop reaction and liberate ¹⁴CO₂.

  • Equilibration: Incubate 60 min to ensure all CO₂ is trapped.

  • Measurement: Count the filter paper in a scintillation counter.

Expected Results:

  • L-Histidine: High CPM (Active decarboxylation).[1]

  • Nα-Methyl-L-histidine: Near-background CPM.[1]

    • Interpretation: The N-methyl group sterically hinders the formation of the external aldimine Schiff base with PLP, preventing catalysis.[1] This confirms the compound is stable and will not generate false neurotransmitters (N-methylhistamine) in significant quantities in vivo.[1]

References

  • PubChem. (2024).[1][2] N-alpha-Methyl-L-histidine Summary. National Library of Medicine.[1] [Link]

  • Yamuo, Y., et al. (2014).[1] Insufficient Intake of L-Histidine Reduces Brain Histamine and Causes Anxiety-Like Behaviors in Male Mice. Journal of Nutrition. [Link]

  • O'Kane, R. L., et al. (2004).[1] Histidine transport across the blood-brain barrier is mediated by the amino acid transporters LAT1 and SNAT3.[1] Journal of Neurochemistry. [Link]

  • Hough, L. B. (2001).[1] Genomics and genetics of the histaminergic system: Histidine Decarboxylase. Current Pharmaceutical Design. [Link]

Sources

Application

Application Notes and Protocols: N-Me-His-OH.HCl in Drug Discovery and Development

Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Discovery In the landscape of modern drug discovery, peptides have emerged as a promising class of therapeutics, offering high specificity and potenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Discovery

In the landscape of modern drug discovery, peptides have emerged as a promising class of therapeutics, offering high specificity and potency with a favorable safety profile. However, the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability, have historically hindered their clinical translation. Chemical modification strategies are therefore paramount to overcoming these hurdles. Among these, N-methylation of the peptide backbone represents a subtle yet powerful tool for enhancing the pharmacological properties of peptide-based drug candidates.[1]

The introduction of a methyl group to the amide nitrogen of an amino acid residue can profoundly alter its physicochemical characteristics. This modification can induce conformational constraints, increase resistance to enzymatic degradation by proteases, and improve membrane permeability by reducing the number of hydrogen bond donors.[1][2] Consequently, N-methylation can lead to compounds with enhanced potency, improved pharmacokinetic profiles, and the potential for oral delivery. Cyclosporine, an immunosuppressant drug, stands as a prominent example of a successful therapeutic agent that incorporates N-methylated amino acids to achieve its desired stability and activity.[2]

This guide focuses on the applications of a specific N-methylated amino acid, N-Methyl-L-histidine hydrochloride (N-Me-His-OH.HCl), in drug discovery and development. The unique properties of the histidine side chain, with its imidazole ring, offer a versatile scaffold for drug design.[3] Methylation of the histidine residue can modulate its hydrophobicity, metal-chelating properties, and its role in receptor-ligand interactions, making it a valuable building block for a new generation of therapeutics.[4]

Part 1: Enhancing Peptide Therapeutics with N-Methyl-L-histidine

The incorporation of N-Methyl-L-histidine into therapeutic peptides can offer several distinct advantages, primarily centered around improving their drug-like properties.

Increased Proteolytic Stability

A major challenge in the development of peptide drugs is their rapid degradation by proteases in the body. N-methylation of the peptide backbone sterically hinders the approach of proteases, thereby prolonging the half-life of the peptide in circulation.

Causality: The presence of the methyl group on the amide nitrogen disrupts the recognition motifs required by many proteases for substrate binding and subsequent cleavage. This steric shield effectively protects the peptide bond from enzymatic hydrolysis.

Modulation of Receptor Binding and Biological Activity

The imidazole side chain of histidine often plays a crucial role in the interaction of a peptide with its biological target. N-methylation can fine-tune these interactions, potentially leading to increased potency or altered selectivity.

Causality: Methylation of the histidine side chain can alter its electronic properties and steric bulk, influencing its ability to form hydrogen bonds, participate in pi-stacking interactions, or coordinate with metal ions within the receptor binding pocket. This can lead to a more favorable binding orientation and increased affinity. For instance, histidine-rich peptides have shown a wide range of biological activities that can be tuned by their design.[5]

Improved Membrane Permeability and Oral Bioavailability

Poor membrane permeability is a significant obstacle for the oral delivery of peptide drugs. N-methylation can enhance the lipophilicity of a peptide and reduce its hydrogen bonding capacity, facilitating its passage across cellular membranes.

Causality: By replacing an amide proton with a methyl group, the number of hydrogen bond donors is reduced, which in turn decreases the desolvation penalty associated with moving from an aqueous environment to the lipidic environment of the cell membrane. This enhanced lipophilicity can lead to improved absorption from the gastrointestinal tract.

Part 2: N-Methyl-L-histidine in Asymmetric Catalysis for Small Molecule Synthesis

Beyond its role in peptide modification, N-Methyl-L-histidine and its derivatives are valuable chiral ligands in the field of asymmetric catalysis. The synthesis of chiral drugs is a cornerstone of the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Chiral Ligand Design

The rigid, chiral structure of N-Methyl-L-histidine makes it an excellent scaffold for the design of ligands for transition metal-catalyzed asymmetric reactions. These reactions are critical for the efficient and stereoselective synthesis of complex small molecule active pharmaceutical ingredients (APIs).[6][7]

Causality: The well-defined stereochemistry of N-Methyl-L-histidine, combined with the coordinating ability of its imidazole and amino acid functionalities, allows for the creation of a chiral environment around a metal center. This chiral environment directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. Chiral ligands derived from amino acids have been successfully employed in a variety of asymmetric transformations.[8][9]

Experimental Workflow: Synthesis of a Chiral Catalyst

G cluster_start Starting Materials cluster_process Catalyst Formation cluster_end Final Product N-Me-His-OH.HCl N-Me-His-OH.HCl Ligand Synthesis Ligand Synthesis N-Me-His-OH.HCl->Ligand Synthesis Modification Metal Precursor Metal Precursor Complexation Complexation Metal Precursor->Complexation Ligand Synthesis->Complexation Chiral Catalyst Chiral Catalyst Complexation->Chiral Catalyst Formation

Caption: Workflow for the synthesis of a chiral catalyst using N-Me-His-OH.HCl.

Part 3: Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) incorporating N-Methyl-L-histidine

This protocol outlines the general steps for incorporating Fmoc-N-Me-His(Trt)-OH into a peptide sequence using manual solid-phase peptide synthesis. The trityl (Trt) group is a common protecting group for the imidazole side chain of histidine.[10]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-Me-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Incorporation of Fmoc-N-Me-His(Trt)-OH:

    • Follow the same procedure as in step 3 for coupling, using Fmoc-N-Me-His(Trt)-OH.

    • Note: Coupling of N-methylated amino acids can be slower. Extend the reaction time to 4-6 hours or overnight if necessary. A different coupling reagent like HATU may also be beneficial for difficult couplings.[11]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow: SPPS with N-Me-His

G Resin Resin Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 AA_Coupling Amino Acid Coupling Fmoc_Deprotection_1->AA_Coupling Fmoc_Deprotection_2 Fmoc Deprotection AA_Coupling->Fmoc_Deprotection_2 NMeHis_Coupling N-Me-His Coupling Fmoc_Deprotection_2->NMeHis_Coupling Chain_Elongation Repeat Steps NMeHis_Coupling->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating N-Methyl-L-histidine.

Part 4: Data Presentation

The following table provides a hypothetical comparison of the properties of a model peptide with and without the incorporation of N-Methyl-L-histidine. This data is for illustrative purposes to highlight the potential benefits.

PropertyModel Peptide (with His)Model Peptide (with N-Me-His)
Receptor Binding Affinity (Ki) 10 nM5 nM
Proteolytic Half-life (in serum) 15 minutes120 minutes
Cell Permeability (Papp) 0.5 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/s
Oral Bioavailability < 1%5-10%

Conclusion

N-Methyl-L-histidine hydrochloride is a valuable and versatile building block in drug discovery and development. Its incorporation into therapeutic peptides can significantly enhance their pharmacokinetic properties, leading to more stable and effective drug candidates. Furthermore, its application as a chiral ligand in asymmetric catalysis opens up avenues for the efficient synthesis of complex small molecule drugs. The protocols and principles outlined in this guide provide a framework for researchers and scientists to leverage the strategic advantages of N-Methyl-L-histidine in their drug discovery programs.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • Kaur, G., Singh, P., Singh, G., & Chibber, S. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Medicinal Research Reviews, 43(4), 1129–1182. [Link]

  • Lv, D., Zhang, F., Chen, Y., Liu, G., & Luo, H. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Signal Transduction and Targeted Therapy, 7(1), 16. [Link]

  • SIELC Technologies. (2018, February 16). L-Histidine hydrochloride monohydrate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90638, N-methyl-L-histidine. Retrieved from [Link]

  • Warrell, R. P., Jr, & Burchenal, J. H. (1992). L-histidinol: Preclinical Therapeutic Studies in Combination With Antitumor Agents and Pharmacokinetic Studies in Mice. Journal of the National Cancer Institute, 84(13), 1032–1037. [Link]

  • Feng, X., & Zhang, Y. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of chemical research, 44(8), 596–606. [Link]

  • Bechinger, B., & J. A. K. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. Toxins, 13(5), 361. [Link]

  • Beyerman, H. C., Maat, L., & Noordam, A. (2010). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Recueil des Travaux Chimiques des Pays-Bas, 95(4), 102-104. [Link]

  • Wikipedia contributors. (2024, January 29). Melatonin. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

  • Kanehisa Laboratories. (2023, December 17). KEGG PATHWAY Database. [Link]

  • ResearchGate. (n.d.). Chiral Ligands for Asymmetric Catalysis. Retrieved from [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Cembran, A., & Leon, S. (2023). Selective Native N(in)–H Bond Activation in Peptides with Metallaphotocatalysis. ACS Catalysis, 13(15), 10141-10150. [Link]

  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Accounts of chemical research, 33(5), 336–345. [Link]

  • Al-Wahaibi, L. H. (2023). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Molecules, 28(15), 5786. [Link]

  • Kim, D. H., & Kim, J. Y. (2007). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Transactions of the Korean Nuclear Society Spring Meeting.
  • Wylie, B. J., & Pecoraro, V. L. (2019). Unevolved De Novo Proteins Have Innate Tendencies to Bind Transition Metals. Inorganics, 7(1), 8. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • de la Cruz, P., & Alcaide, B. (2018). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 14, 1485–1493. [Link]

  • Hackl, M., & Liskamp, R. M. J. (2021). Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media. The Journal of Organic Chemistry, 86(2), 1639–1646. [Link]

  • ResearchGate. (n.d.). Metal–ligand interactions in drug design. Retrieved from [Link]

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride?[Link]

  • ResearchGate. (2020, December 27). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study. Retrieved from [Link]

  • Pap, J. S., & Pápai, I. (2023). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. Inorganics, 11(11), 434. [Link]

  • Seshadri, S., & G. N. (2006). Thermodynamic and kinetic aspects of metal binding to the histidine-rich protein, Hpn. Journal of Inorganic Biochemistry, 100(11), 1779-1787. [Link]

  • Liu, G., & Chen, Y. (2021). METTL9 mediated N1-histidine methylation of zinc transporters is required for tumor growth. Cancer Cell, 39(7), 909-924.e9. [Link]

  • National Cancer Institute. (n.d.). Active Myeloid Target Compound Decitabine and Cedazuridine in Combination with Itacitinib for the Treatment of Myelodysplastic/Myeloproliferative Neoplasm (MDS/MPN) Overlap Syndromes, ABNL-MARRO Study. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methyl-L-Histidine Hydrochloride (N-Me-His-OH.HCl) Solution Stability

Welcome to the technical support center for N-Methyl-L-Histidine Hydrochloride (N-Me-His-OH.HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-L-Histidine Hydrochloride (N-Me-His-OH.HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of N-Me-His-OH.HCl in solution. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.

I. Understanding the Stability of N-Me-His-OH.HCl

N-Methyl-L-histidine is a derivative of the amino acid L-histidine and shares many of its chemical properties, including the imidazole side chain that is susceptible to various degradation pathways. The hydrochloride salt form enhances its solubility and stability as a solid. However, in aqueous solutions, several factors can compromise its integrity.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-Me-His-OH.HCl solution has developed a yellow tint. What is causing this discoloration?

A1: A yellow discoloration in your N-Me-His-OH.HCl solution is a common indicator of degradation, often due to oxidation or photodegradation of the imidazole ring. High concentrations of histidine-containing solutions, when exposed to certain conditions, can lead to coloration.[1][2]

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your container with aluminum foil or use an amber-colored vial to minimize light exposure. Photodegradation can be initiated by exposure to UV and even ambient fluorescent light.[3][4][5]

  • Deoxygenate Your Solvent: Before dissolving the N-Me-His-OH.HCl, sparge your solvent (e.g., water or buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Evaluate Storage Temperature: Elevated temperatures can accelerate oxidative degradation. Ensure your solution is stored at the recommended temperature, typically 2-8°C or frozen for long-term storage.

Q2: I've observed a loss of potency or unexpected peaks in my HPLC analysis. What are the likely degradation pathways?

A2: The appearance of new peaks and a decrease in the main analyte peak suggest chemical degradation. For N-Me-His-OH.HCl, the primary degradation pathways are oxidation, photodegradation, and pH-mediated hydrolysis.

  • Oxidation: The imidazole ring of histidine and its derivatives is susceptible to oxidation, which can lead to the formation of various byproducts, including 2-oxo-histidine.[6] This can significantly alter the molecule's biological activity and chromatographic behavior.

  • Photodegradation: Exposure to light, particularly UV, can induce the formation of reactive species that degrade the histidine moiety.[3][4][5]

  • pH Instability: Extreme pH values can lead to hydrolysis or other degradative reactions. While histidine is often used as a buffer due to its pKa near physiological pH, its own stability is pH-dependent.[7][8]

The following diagram illustrates the major factors leading to the degradation of N-Me-His-OH.HCl in solution.

cluster_solution N-Me-His-OH.HCl in Solution cluster_stressors Degradation Stressors cluster_pathways Degradation Pathways cluster_products Degradation Products main N-Me-His-OH.HCl (Aqueous Solution) photo Photodegradation oxid Oxidation hydro Hydrolysis light Light Exposure (UV, Ambient) light->photo oxygen Dissolved Oxygen oxygen->oxid temp Elevated Temperature temp->oxid ph Extreme pH (Acidic or Alkaline) ph->hydro deg_prod Loss of Potency Unexpected HPLC Peaks Discoloration photo->deg_prod oxid->deg_prod hydro->deg_prod

Caption: Key Degradation Pathways for N-Me-His-OH.HCl in Solution.

Q3: What is the optimal pH range for storing N-Me-His-OH.HCl solutions?

A3: The optimal pH for stability is generally close to the pKa of the imidazole side chain, which for histidine is around 6.0.[9] Operating in a pH range of 5.5 to 6.5 is a good starting point to minimize degradation.[9] Extreme pH conditions should be avoided. In highly acidic solutions, hydrolysis may be accelerated, while in highly alkaline conditions, other degradation pathways can be promoted. The protonation state of histidine, which is pH-dependent, influences its interactions and stability.[10][11][12]

Table 1: Recommended pH and Buffer Systems for N-Me-His-OH.HCl Solutions

ParameterRecommendationRationale
Optimal pH Range 5.5 - 6.5Minimizes pH-mediated degradation and maintains the stability of the imidazole ring.[9]
Recommended Buffers Histidine, Phosphate, CitrateHistidine itself can act as a stabilizing buffer.[1][2][7][9] Phosphate and citrate are also commonly used in this pH range.
Buffers to Avoid Buffers with reactive componentsAvoid buffers that can participate in side reactions with the N-Me-His-OH.HCl.

III. Experimental Protocols

Protocol 1: Preparation of a Stabilized N-Me-His-OH.HCl Stock Solution

This protocol outlines the steps for preparing a stock solution of N-Me-His-OH.HCl with enhanced stability.

Materials:

  • N-Me-His-OH.HCl powder

  • High-purity water (e.g., Milli-Q or WFI)

  • Selected buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vials or vials wrapped in aluminum foil

  • pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • Solvent Preparation:

    • Dispense the required volume of high-purity water into a clean, sterile container.

    • Sparge the water with the inert gas for at least 30 minutes to remove dissolved oxygen.

  • Buffer Preparation:

    • Weigh and dissolve the appropriate amounts of buffer components to achieve the target concentration and a pH between 5.5 and 6.5.

    • Continuously blanket the buffer solution with the inert gas.

  • Dissolution of N-Me-His-OH.HCl:

    • Weigh the required amount of N-Me-His-OH.HCl powder.

    • Slowly add the powder to the deoxygenated buffer solution while gently stirring to avoid introducing oxygen.

    • Ensure the powder is fully dissolved.

  • pH Adjustment and Final Volume:

    • Measure the pH of the solution and adjust to the target pH (5.5 - 6.5) using small additions of an appropriate acid or base (e.g., dilute HCl or NaOH).

    • Bring the solution to the final volume with the deoxygenated buffer.

  • Sterilization and Storage:

    • Sterile-filter the solution through a 0.22 µm filter into the final, light-protected storage vials.

    • Store the vials at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term).

Caption: Workflow for Preparing a Stabilized N-Me-His-OH.HCl Solution.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade N-Me-His-OH.HCl under controlled conditions to understand its stability profile and identify degradation products. This is a crucial step in developing a stability-indicating analytical method.[13][14]

Materials:

  • N-Me-His-OH.HCl solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (for pH stress)

  • Hydrogen peroxide (H₂O₂) (for oxidative stress)

  • UV lamp and a controlled temperature chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)[13]

Procedure:

  • Sample Preparation:

    • Prepare several aliquots of your N-Me-His-OH.HCl solution. Keep one as an unstressed control.

  • Acid and Base Hydrolysis:

    • To separate aliquots, add HCl to achieve a pH of 1-2 and NaOH to achieve a pH of 12-13.

    • Incubate at a controlled temperature (e.g., 60°C) and take time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Add H₂O₂ to an aliquot to a final concentration of 3%.

    • Incubate at room temperature and take time points.

  • Photodegradation:

    • Expose an aliquot to a controlled source of UV light.

    • Keep a control sample wrapped in foil at the same temperature.

  • Thermal Degradation:

    • Incubate an aliquot at an elevated temperature (e.g., 60°C).

  • Analysis:

    • Analyze all stressed samples and the control by a suitable HPLC method to separate and quantify the parent compound and any degradation products.

Table 2: Typical Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl24 - 72 hoursTo assess stability at low pH.
Base Hydrolysis 0.1 M NaOH24 - 72 hoursTo assess stability at high pH.
Oxidation 3% H₂O₂24 hoursTo identify oxidative degradation products.
Photodegradation UV light (e.g., 254 nm)24 - 48 hoursTo evaluate light sensitivity.
Thermal Stress 60°C48 - 72 hoursTo determine heat sensitivity.

IV. Summary of Best Practices for Preventing Degradation

  • Control pH: Maintain the solution pH between 5.5 and 6.5.

  • Minimize Oxygen Exposure: Use deoxygenated solvents and store solutions under an inert atmosphere.

  • Protect from Light: Always use amber vials or protect containers from light.

  • Control Temperature: Store solutions at recommended cold temperatures (2-8°C or frozen).

  • Use High-Purity Reagents: Impurities in solvents or reagents can catalyze degradation.

  • Monitor Stability: Regularly analyze your solutions using a validated, stability-indicating method to ensure their integrity over time.

By understanding the degradation pathways and implementing these preventative measures, you can ensure the stability and reliability of your N-Me-His-OH.HCl solutions for your research and development needs.

V. References

  • Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. PubMed.

  • Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. ResearchGate.

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. PMC.

  • Investigation of histidine stabilizing effects on LDH during freeze-drying. PubMed.

  • The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. PMC - NIH.

  • Histidine Photodegradation during UV Resonance Raman Spectroscopy. Sci-Hub.

  • Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. PMC.

  • Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding. PubMed.

  • Photosensitizers form in histidine buffer and mediate the photodegradation of a monoclonal antibody. PubMed.

  • Pharma Stability: Stability-Indicating Methods & Forced Degradation. Pharma Stability.

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC.

Sources

Optimization

N-Me-His-OH.HCl assay variability and reproducibility issues

Technical Support Center: N-Me-His-OH.HCl Assay & Handling Guide Introduction: The "Invisible" Variables N-Methyl-L-Histidine hydrochloride (N-Me-His-OH.HCl) presents a "perfect storm" of analytical challenges. It is hig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Me-His-OH.HCl Assay & Handling Guide

Introduction: The "Invisible" Variables

N-Methyl-L-Histidine hydrochloride (N-Me-His-OH.HCl) presents a "perfect storm" of analytical challenges. It is highly polar (preventing standard C18 retention), lacks a strong chromophore (limiting UV sensitivity), and its hydrochloride salt form is hygroscopic.

If you are experiencing assay variability (results fluctuating between 95% and 105%), retention time drift, or severe peak tailing, the issue is rarely the molecule itself—it is the interaction between the imidazole ring chemistry , hygroscopicity , and your chromatographic surface .

This guide bypasses standard textbook advice to address the specific failure modes of histidine derivatives.

Part 1: Sample Handling & Preparation (The Primary Source of Error)

Issue: "My assay results are inconsistent day-to-day, often calculating below 98% or above 102%."

Root Cause: The Hydrochloride Trap. N-Me-His-OH.HCl is hygroscopic. The "HCl" moiety attracts atmospheric moisture rapidly. If you weigh the sample "as is" without correcting for water content, you are weighing water, not peptide. Furthermore, the imidazole ring can act as a buffer, complicating pH adjustments.

Troubleshooting Protocol: The "Dried Basis" Correction

Do not rely on Certificate of Analysis (CoA) water values from months ago. You must determine the water content at the time of weighing.

  • Karl Fischer (KF) Titration (Mandatory):

    • Use a coulometric KF titrator for precision.

    • Note: Histidine salts are generally soluble in methanol-based KF reagents, but if dissolution is slow, add formamide to the KF cell.

  • The Calculation: Report your assay on a Dried Basis or Anhydrous Basis .

    
    
    
  • Weighing Environment:

    • Weigh rapidly.

    • Do not store the open bottle in a standard fume hood (high airflow = rapid moisture uptake). Use a desiccator.

Part 2: Chromatography Troubleshooting (HILIC & Ion-Pairing)

Issue: "The peak tails severely," "Retention time drifts," or "I see split peaks."

Root Cause 1: The Imidazole pKa & pH Mismatch. The imidazole side chain has a pKa of ~6.0.

  • At pH 6.0: The molecule exists in a protonation equilibrium (50% protonated / 50% deprotonated). This causes split peaks or broad humps.

  • The Fix: You must work at least 2 pH units away from the pKa.

    • Recommended:pH 3.0 - 3.2 (Fully protonated, best for HILIC/Cation Exchange).

Root Cause 2: Metal Chelation (The "Shark Fin" Peak). Histidine residues are potent chelators of iron (Fe) and copper (Cu). If your HPLC system uses stainless steel tubing or frits, N-Me-His will bind to the metal, causing severe tailing (asymmetry factor > 2.0).

Workflow: Optimizing the Separation

G Start Start: Peak Issues Check_pH Check Mobile Phase pH (Is it ~6.0?) Start->Check_pH Adjust_pH Adjust pH to 3.2 (Ammonium Formate) Check_pH->Adjust_pH Yes (Bad) Check_Shape Check Peak Shape Check_pH->Check_Shape No (pH is <3 or >8) Adjust_pH->Check_Shape Check_Metal Is Peak Tailing? (Chelation Suspected) Check_Shape->Check_Metal Still Poor Passivate Passivate System or Use PEEK Tubing Check_Metal->Passivate Yes HILIC_Mode HILIC Mode (High Organic Start) Check_Metal->HILIC_Mode No (Retention Issue)

Caption: Troubleshooting logic for N-Me-His peak shape issues. Priority is pH control followed by metal passivation.

Recommended Method Parameters (HILIC)

HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to Reversed-Phase (C18) for this molecule.

ParameterRecommendationRationale
Column Zwitterionic HILIC (e.g., Poroshell 120 HILIC-Z)Provides charge-charge interaction and partition mechanisms.
Mobile Phase A 20-50 mM Ammonium Formate, pH 3.2Buffers the imidazole ring; provides counter-ions.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Gradient 90% B to 60% BElutes polar compounds by increasing water content.
Equilibration Critical: 20-30 Column VolumesHILIC requires a stable water layer on the silica. Insufficient equilibration = RT drift.
Diluent 75% ACN / 25% BufferDo not dissolve in 100% water. Mismatch with MP causes peak distortion.

Part 3: Detection & Sensitivity (UV vs. MS)

Issue: "I cannot see the peak," or "The baseline is noisy."

Root Cause: N-Me-His lacks a benzene ring (unlike Phenylalanine). It has weak UV absorbance at 210-220 nm, which is the "danger zone" for solvent cut-off noise.

Solution 1: LC-MS/MS (Gold Standard)

  • Mode: ESI Positive (+).

  • Transition: Monitor specific MRM transitions (e.g., m/z 170

    
     124 for methylhistidine, though exact mass depends on the isomer).
    
  • Warning: The HCl salt introduces chloride ions (

    
    ). In high concentrations, 
    
    
    
    can suppress ionization in ESI+.
    • Fix: Divert the first 1-2 minutes of flow to waste if the salt elutes early, or ensure high dilution.

Solution 2: UV with Derivatization (If MS is unavailable) You cannot reliably quantify trace impurities of N-Me-His by direct UV. You must derivatize primary amines.

  • Reagents: OPA (Ortho-phthalaldehyde) or FMOC.

  • Mechanism: Reacts with the N-terminus to create a fluorescent or UV-active tag.

  • Drawback: Does not react with secondary amines (check if your specific N-methyl placement creates a secondary amine). Note:

    
    -methylhistidine has a secondary amine at the alpha position and will NOT react with OPA. You must use FMOC or AQC (AccQ-Tag).
    

Part 4: Isomer Specificity ( vs vs )

Critical Check: Are you analyzing the correct molecule?

  • 
    -Methyl-L-Histidine:  Methyl on the backbone amine. Used in peptide synthesis.
    
  • 1-Methylhistidine (

    
    ):  Methyl on the imidazole ring (near alanine).
    
  • 3-Methylhistidine (

    
    ):  Methyl on the imidazole ring (far from alanine).
    

Impact: These are isomers with identical masses.

  • MS impact: They cannot be distinguished by a single Quadrupole MS (same parent ion). You need high-res MS, Ion Mobility, or chromatographic separation.

  • Chromatography: They have different pKa values and retention times. If your "purity" is low, check if the "impurity" is actually a regio-isomer.

FAQ: Rapid Troubleshooting

Q: My retention time decreases slightly with every injection. A: This is classic HILIC "phase collapse" or insufficient equilibration. The water layer on the silica is changing. Increase your re-equilibration time between runs to at least 15 minutes or 20 column volumes.

Q: I see a "ghost peak" in my blank. A: Histidine "sticks" to metal surfaces and elutes later when gradients change. Wash your system with 0.1% Phosphoric Acid (passivation) or EDTA solution to strip metal-bound histidine from the lines.

Q: Can I use a C18 column? A: Only if you use Ion-Pairing Agents (e.g., 0.1% Heptafluorobutyric acid - HFBA). However, HFBA contaminates MS systems (suppresses signal for weeks). Avoid C18/Ion-Pairing if you use a shared MS instrument.

References

  • HILIC Separation Mechanisms: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link

  • Histidine Isomer Analysis: L.Q. Han et al. (2023). "Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry." Journal of Poultry Science. Link

  • Peak Tailing & Metal Chelation: Dolan, J. W. (2012). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International. Link

  • Hygroscopicity of Histidine Salts: PubChem Compound Summary for Histidine Monohydrochloride. National Center for Biotechnology Information. Link

  • HILIC Method Development: Agilent Technologies. "Development and evaluation of a HILIC-MS method for the determination of amino acid impurities." Link

Troubleshooting

Technical Support Center: Protocol Refinement for N-Me-His-OH.HCl

Executive Summary & Core Directive To the Researcher: You are likely accessing this guide because your enzyme kinetics data for N-Methyl-L-Histidine (N-Me-His) is displaying inconsistent , non-linear Lineweaver-Burk plot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

To the Researcher: You are likely accessing this guide because your enzyme kinetics data for N-Methyl-L-Histidine (N-Me-His) is displaying inconsistent


, non-linear Lineweaver-Burk plots, or complete loss of enzymatic activity.

The presence of the Hydrochloride (HCl) counter-ion is the most frequent, yet overlooked, variable in these failures. N-Me-His-OH.HCl is not merely "histidine with a methyl group"; it is a distinct chemical entity where the HCl salt significantly alters the local pH of your reaction micro-environment, potentially neutralizing weak buffers and altering the protonation state of the imidazole ring—a critical factor for enzyme recognition.

This guide moves beyond standard "add and mix" protocols. It establishes a self-validating system to ensure that the physicochemical properties of the substrate do not become the limiting factor in your kinetic analysis.

Pre-Analytical Preparation: The "HCl" Factor

The Science of the Failure

N-Methyl-L-Histidine.HCl is a salt.[1] When dissolved in water, it dissociates, releasing protons (


).[1]
  • The Trap: A 100 mM stock solution of N-Me-His.HCl in unbuffered water can have a pH < 2.0.[1]

  • The Consequence: Adding this acidic stock to a reaction well containing a weak buffer (e.g., 20 mM Phosphate, pH 7.4) can locally crash the pH to ~5.0 or lower. This denatures the enzyme or protonates the catalytic histidine residues, rendering them inactive.

Protocol 1: Self-Validating Stock Preparation

Do not use unbuffered water for stock preparation if your assay is pH-sensitive.[1]

Reagents:

  • N-Methyl-L-Histidine.HCl (Solid)[1]

  • Buffer A (Strong): 500 mM HEPES or Tris-HCl (match your assay pH).[1]

  • Neutralizer: 1 M NaOH (for fine-tuning).

Workflow:

  • Calculate: Determine the mass required for a stock concentration 10x higher than your highest assay point (e.g., 100 mM).

  • Dissolve: Dissolve the solid in 80% of final volume of ultrapure water.

  • Check: Measure pH. It will be acidic.

  • Adjust:

    • Method A (Buffer Method - Recommended): Add the concentrated Buffer A to bring the final buffer concentration to ~50-100 mM.

    • Method B (Base Method): Carefully titrate with NaOH until pH matches your assay pH exactly.

  • Finalize: Bring to volume with water.

  • Validation Step: Dilute 10 µL of stock into 90 µL of your Assay Buffer. Measure pH. If it deviates >0.1 units, your stock is not compatible.

Visualization: The pH-Crash Logic

The following diagram illustrates the failure mode and the correction logic.

pH_Correction_Logic Start Dissolve N-Me-His.HCl in Water Check Check pH of Stock Start->Check Decision Is pH < 4.0? Check->Decision FailPath Add directly to Enzyme Assay Decision->FailPath Yes (Ignored) CorrectPath Neutralization Step: Titrate with NaOH or Dissolve in Strong Buffer Decision->CorrectPath Yes (Action Taken) FailResult FAILURE: Buffer Capacity Overwhelmed Enzyme Inactive FailPath->FailResult Validation Validation: Dilute 1:10 in Assay Buffer Check pH shift CorrectPath->Validation Validation->CorrectPath pH Shift > 0.1 Success SUCCESS: Stable Kinetic Baseline Validation->Success pH Shift < 0.1

Caption: Logical flow for preventing pH-induced assay failure when using Hydrochloride salts.

Kinetic Assay Optimization

Nomenclature & Specificity

Before starting, confirm your isomer.

  • 1-Methyl-L-Histidine (

    
    -methylhistidine):  Methyl on the nitrogen farthest from the alanine side chain.[1]
    
  • 3-Methyl-L-Histidine (

    
    -methylhistidine):  Methyl on the nitrogen closest to the alanine side chain.[1]
    
  • Note: Different enzymes (e.g., Carnosinase vs. specialized Methyltransferases) have strict stereospecificity. Ensure your CAS number matches your target enzyme's requirement [1, 7].

Protocol 2: Kinetic Parameter Determination ( , )

Objective: Determine Michaelis-Menten parameters while controlling for ionic strength.[1]

Experimental Setup (96-well plate format):

ComponentVolume (µL)Notes
Assay Buffer 100 - X - YMust be >50 mM (e.g., HEPES, Tris) to resist pH shift.[1]
Substrate (N-Me-His) XSerial dilution (e.g., 0, 0.5, 1, 2, 5, 10, 20, 50 mM). pH Adjusted.
Co-factor 10If required (e.g., NAD+, SAM, Metal ions).[1]
Enzyme YInitiate reaction last.
Total Volume 200

Critical Control - Ionic Strength Balancing: As you increase the concentration of N-Me-His.HCl, you are also increasing the concentration of


 ions.[1]
  • The Fix: In low substrate wells, add NaCl to match the ionic strength of the highest substrate well. This ensures that any change in rate is due to substrate binding, not salt inhibition.

Troubleshooting Guide (FAQ)

Q1: My background absorbance at 210-220 nm is too high. How do I measure kinetics? A: The imidazole ring absorbs in the low UV range, and at high concentrations (needed for high


 enzymes), it saturates the detector.
  • Solution 1 (Derivatization): Do not use direct UV. Use a discontinuous assay. Stop the reaction at time points, derivatize with OPA (o-phthalaldehyde) or FMOC, and measure via HPLC-FLD [6].[1]

  • Solution 2 (Coupled Assay): If studying a dehydrogenase (e.g., Histidinol Dehydrogenase analogs), couple the reaction to NAD+ reduction (measure NADH at 340 nm), where N-Me-His is transparent [5].[1]

Q2: The enzyme activity drops as I increase the substrate concentration (Substrate Inhibition?). A: While substrate inhibition is possible, first rule out Ionic Strength Inhibition .

  • Test: Run a control with a constant, low concentration of substrate (e.g.,

    
    ) and titrate in NaCl matching the HCl concentration of your substrate curve. If activity drops, your enzyme is salt-sensitive, not substrate-inhibited.[1]
    

Q3: My Lineweaver-Burk plot is non-linear. A: This often indicates the pH changed across the dilution series.

  • Diagnosis: Measure the pH of the well with the highest substrate concentration and the well with the lowest. If they differ by >0.2 pH units, your buffer capacity was insufficient to handle the HCl salt. Repeat Protocol 1.

Q4: I am studying inhibition, but N-Me-His shows no effect. A: Check the protonation state.

  • Mechanism: Many enzymes require the imidazole ring to be uncharged (or specifically charged) to bind. The pKa of the imidazole group in N-Me-His is approx 6.0-6.1 [1].[1] If your assay is at pH 6.0, 50% of your inhibitor is protonated.

  • Optimization: Try shifting the assay pH to 7.5 (if the enzyme allows) to ensure the unprotonated species dominates, potentially increasing binding affinity.

Visualizing the Assay Workflow

The following diagram outlines the rigorous preparation required for reproducible kinetics.

Assay_Workflow cluster_detection Detection Choice Stock 1. Prepare 200mM Stock (Neutralized) Dilution 2. Serial Dilution (Maintain Ionic Strength) Stock->Dilution Dilute w/ Buffer Reaction 4. Initiate Reaction Dilution->Reaction Add Substrate BufferPrep 3. Prepare Enzyme Mix (High Capacity Buffer) BufferPrep->Reaction Add Enzyme Readout 5. Detection Method Reaction->Readout Direct Direct UV (215nm) *High Background Risk* Readout->Direct Coupled Coupled (340nm) *NADH Production* Readout->Coupled HPLC Discontinuous (HPLC) *OPA Derivatization* Readout->HPLC

Caption: Step-by-step workflow emphasizing neutralization and detection method selection.

References

  • PubChem. (2026). N-methyl-L-histidine (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Kwiatkowski, S., & Drozak, J. (2020).[1][4][5] The function and metabolism of methylated histidines in proteins. (Contextual reference regarding N1 vs N3 methylation).

  • Davydova, E., et al. (2021).[1][5] The methyltransferase METTL9 mediates pervasive 1-methylhistidine generation in zinc transporters. (Contextual reference for histidine methyltransferase activity).

  • Agilent Technologies. (n.d.). Amino Acid Analysis: "How-To" Guide. Retrieved February 5, 2026, from [Link][1]

  • FooDB. (2011). Compound 3-Methyl-L-histidine.[1][5][6] Retrieved February 5, 2026, from [Link][1]

Sources

Optimization

Technical Support Center: Synthesis of Nα-Methyl-L-histidine Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Nα-Methyl-L-histidine hydrochloride. Recognizing the nuances and challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Nα-Methyl-L-histidine hydrochloride. Recognizing the nuances and challenges associated with this synthesis, this document provides in-depth troubleshooting guides and frequently asked questions to address common issues and improve experimental outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Addressing Poor Yield and Impurities

Low yields and the presence of impurities are common hurdles in the synthesis of Nα-Methyl-L-histidine hydrochloride. This section provides a systematic approach to identifying and resolving these issues.

Question 1: Why is my yield of Nα-Methyl-L-histidine hydrochloride consistently low?

Low yield can stem from several factors, ranging from incomplete reactions to product loss during workup and purification. A systematic evaluation of your experimental setup is crucial.

Possible Causes and Solutions:

  • Incomplete Reaction: The methylation reaction may not have gone to completion.

    • Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (L-histidine or a protected derivative) is a key indicator of completion.

    • Solution: If the reaction is stalled, consider extending the reaction time. However, prolonged reaction times can sometimes lead to increased side products[1]. Alternatively, a modest increase in temperature may drive the reaction to completion, but this should be done cautiously to avoid degradation.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's efficiency.

    • Solvent: The solubility of unprotected amino acids in organic solvents can be poor, leading to heterogeneous reaction mixtures and low yields[2]. Using a co-solvent system or a solvent in which the starting material is more soluble can be beneficial.

    • Base: The strength and stoichiometry of the base are critical. An insufficient amount of base will result in incomplete deprotonation of the amine, while an excessively strong base can promote side reactions.

    • Temperature: While heat can increase the reaction rate, it can also lead to the formation of byproducts or degradation of the desired product[2]. The optimal temperature should be determined experimentally.

  • Side Reactions: The formation of undesired products is a major contributor to low yields.

    • Over-methylation: The formation of Nα,Nα-dimethyl-L-histidine can occur, especially with highly reactive methylating agents or an excess of the reagent.

    • Imidazole Ring Methylation: The imidazole ring of histidine contains two nucleophilic nitrogen atoms (Nπ and Nτ), which can compete with the α-amino group for the methylating agent, leading to the formation of Nπ-methyl-L-histidine and Nτ-methyl-L-histidine isomers[3].

    • Solution: To minimize side reactions, consider a less reactive methylating agent or use a stoichiometric amount of the reagent. The use of protecting groups on the imidazole ring can prevent methylation at these sites, but this adds extra steps to the synthesis. A highly regioselective method like reductive amination is often preferred to circumvent these issues.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, crystallization, and chromatography.

    • Extraction: Nα-Methyl-L-histidine hydrochloride is a polar molecule and may have some solubility in the aqueous phase during extraction. Ensure complete extraction by performing multiple extractions with an appropriate organic solvent.

    • Purification: Column chromatography is a common purification method, but improper selection of the stationary and mobile phases can lead to poor separation and product loss[4]. Ion-exchange chromatography can be a more effective method for purifying amino acid derivatives[5].

Question 2: My final product is contaminated with impurities. How can I identify and remove them?

The primary impurities in Nα-Methyl-L-histidine hydrochloride synthesis are typically unreacted starting materials, over-methylated products, and regioisomers.

Identification of Impurities:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components in your product. Co-spotting with your starting material can help identify its presence in the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for identifying the desired product and any impurities. The chemical shifts of the methyl group and the imidazole protons can help distinguish between the Nα-methyl, Nπ-methyl, and Nτ-methyl isomers.

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your sample, allowing for the identification of the desired product and any byproducts with different molecular weights (e.g., dimethylated product).

Purification Strategies:

  • Column Chromatography: Silica gel chromatography can be used to separate components based on polarity[4]. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

  • Ion-Exchange Chromatography: This technique is particularly well-suited for separating amino acids and their derivatives based on their charge[5]. Anion or cation exchange resins can be used to selectively bind and elute the desired product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities and obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable method for the selective Nα-methylation of L-histidine?

Achieving selective Nα-methylation of L-histidine is challenging due to the presence of the nucleophilic imidazole ring. While direct methylation with agents like methyl iodide often leads to a mixture of products, two main strategies are employed to achieve selectivity:

  • Protecting Group Strategy: This involves protecting the imidazole nitrogen atoms before methylating the α-amino group. Common protecting groups for the imidazole ring include the trityl (Trt) group[6]. After Nα-methylation, the protecting group is removed. While effective, this multi-step approach can be time-consuming and may result in lower overall yields.

  • Reductive Amination: This is a highly selective one-pot reaction for the methylation of primary amines. The reaction involves the condensation of the α-amino group of L-histidine with formaldehyde to form a Schiff base (imine), which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the Nα-monomethylated product[5]. This method is generally preferred due to its high selectivity for the α-amino group, milder reaction conditions, and fewer synthetic steps.

Question 2: How does the choice of methylating agent affect the reaction?

The reactivity of the methylating agent plays a crucial role in the outcome of the synthesis.

Methylating AgentReactivityCommon Side Reactions
Methyl Iodide (CH3I) HighOver-methylation (Nα,Nα-dimethylation), Imidazole ring methylation.
Dimethyl Sulfate ((CH3)2SO4) HighSimilar to methyl iodide, also highly toxic.
Trimethyloxonium tetrafluoroborate ((CH3)3OBF4) HighCan lead to imidazole ring methylation if not properly controlled[7].
Formaldehyde/Reducing Agent Moderate (in situ imine formation)Highly selective for Nα-mono-methylation via reductive amination. Over-methylation can be controlled by stoichiometry.
Question 3: What are the key analytical techniques for characterizing Nα-Methyl-L-histidine hydrochloride?

Thorough characterization is essential to confirm the identity and purity of the final product.

  • NMR Spectroscopy (1H and 13C): Provides detailed structural information. The key signals to look for are:

    • A singlet corresponding to the N-methyl protons.

    • Signals for the protons on the imidazole ring.

    • Signals for the α-proton and β-protons of the amino acid backbone.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the carboxylic acid, amine, and imidazole ring.

  • Melting Point: A sharp melting point is an indicator of high purity.

Experimental Protocol: Reductive Amination for Nα-Methyl-L-histidine Synthesis

This protocol describes a reliable method for the selective Nα-monomethylation of L-histidine via reductive amination.

Materials:

  • L-Histidine

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolution of L-Histidine: In a round-bottom flask, dissolve L-histidine (1 equivalent) in deionized water.

  • Formation of the Schiff Base: Cool the solution in an ice bath and add formaldehyde (1.1 equivalents) dropwise while stirring. Allow the reaction to stir at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture again in an ice bath and slowly add a solution of sodium cyanoborohydride (1.2 equivalents) in methanol. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood. The addition should be slow to control any potential effervescence.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by carefully adding hydrochloric acid until the pH is acidic (pH ~2-3). This will also protonate the product and decompose any remaining NaBH3CN.

    • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude Nα-Methyl-L-histidine hydrochloride.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Alternatively, for higher purity, ion-exchange chromatography can be employed.

Visualizing the Process

Troubleshooting Workflow

Caption: A flowchart for troubleshooting common issues in Nα-Methyl-L-histidine hydrochloride synthesis.

Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway Histidine L-Histidine Imine Schiff Base (Imine) Histidine->Imine + HCHO Imidazole_Methylation Nπ/Nτ-Methyl-L-histidine Histidine->Imidazole_Methylation Direct Methylation (e.g., CH3I) Product Nα-Methyl-L-histidine Imine->Product + NaBH3CN Dimethyl_Product Nα,Nα-Dimethyl-L-histidine Product->Dimethyl_Product Excess HCHO/ NaBH3CN

Caption: The reductive amination pathway for Nα-Methyl-L-histidine synthesis and potential side products.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Me-His-OH.HCl Interference in Biochemical Assays

Welcome to the technical support center for navigating potential interferences caused by N-α-methyl-L-histidine hydrochloride (N-Me-His-OH.HCl) in biochemical assays. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating potential interferences caused by N-α-methyl-L-histidine hydrochloride (N-Me-His-OH.HCl) in biochemical assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating assay artifacts stemming from this compound.

Introduction: Understanding the Source of Interference

N-α-methyl-L-histidine (N-Me-His) is a derivative of the amino acid L-histidine, characterized by a methyl group on the alpha-amino nitrogen.[1] While a valuable molecule in various research contexts, its structural features—notably the imidazole ring and its potential for chelation and pH effects—can lead to unforeseen interference in sensitive biochemical assays.[2][3] This guide will dissect these potential issues and provide actionable troubleshooting strategies.

The core of N-Me-His's reactivity lies in its imidazole side chain. Like histidine, this ring system can participate in a variety of interactions that may disrupt assay chemistry:

  • Metal Ion Chelation: The imidazole ring is a known chelator of divalent metal ions such as Zn²⁺, Cu²⁺, and Fe²⁺.[3] This can be problematic in assays that rely on metal-dependent enzymes or detection systems.

  • pH Buffering Effects: The imidazole ring has a pKa around 6-7, meaning it can act as a buffer in this pH range. This can subtly alter local pH conditions, affecting enzyme activity or binding interactions.

  • Nucleophilic Properties: The unprotonated nitrogen atoms in the imidazole ring possess nucleophilic characteristics, making them potentially reactive with electrophilic assay components.[4]

This guide will address common problems that can arise from these properties in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My enzyme assay shows unexpectedly low activity in the presence of N-Me-His-OH.HCl. What could be the cause?

Answer: This is a common issue that can stem from several properties of N-Me-His-OH.HCl. The primary suspects are metal ion chelation and direct enzyme inhibition.

Troubleshooting Guide: Decreased Enzyme Activity

Potential Cause 1: Metal Cofactor Chelation Many enzymes require divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) for their catalytic activity. The imidazole ring of N-Me-His can sequester these essential metal cofactors from the enzyme's active site, leading to a loss of function.[3]

Experimental Protocol: Diagnosing Metal Chelation

  • Control Experiment: Run the enzyme assay under standard conditions with and without N-Me-His-OH.HCl to confirm the inhibitory effect.

  • Metal Ion Titration:

    • Set up a series of reactions containing the inhibitory concentration of N-Me-His-OH.HCl.

    • To these reactions, add increasing concentrations of the enzyme's known metal cofactor (e.g., a titration from 0.1 mM to 10 mM MgCl₂).

    • Include a control series without N-Me-His-OH.HCl to ensure the added metal ions are not inhibitory on their own.

  • Data Analysis: Plot enzyme activity against the concentration of the added metal cofactor. A dose-dependent rescue of enzyme activity upon addition of the metal strongly suggests that chelation is the mechanism of interference.

Condition Expected Outcome if Chelation is the Cause
N-Me-His-OH.HClDecreased enzyme activity
N-Me-His-OH.HCl + Low [Metal]Partially restored activity
N-Me-His-OH.HCl + High [Metal]Activity fully or nearly fully restored

Potential Cause 2: Competitive or Non-competitive Inhibition The structural similarity of N-Me-His to histidine means it could act as a competitive inhibitor for enzymes that use histidine as a substrate or have histidine in their active site.[5] It could also bind to an allosteric site, causing non-competitive inhibition.

Experimental Protocol: Investigating Direct Enzyme Inhibition

  • Substrate Titration:

    • Perform the enzyme assay with a fixed, inhibitory concentration of N-Me-His-OH.HCl.

    • Vary the concentration of the enzyme's natural substrate over a wide range.

    • Run a parallel control experiment without the inhibitor.

  • Data Analysis (Michaelis-Menten Kinetics):

    • Plot the reaction velocity against the substrate concentration for both the inhibited and uninhibited reactions.

    • Analyze the data using a Lineweaver-Burk or other suitable plot.

      • Competitive Inhibition: Vmax remains the same, but Km increases.

      • Non-competitive Inhibition: Km remains the same, but Vmax decreases.

      • Mixed Inhibition: Both Vmax and Km are altered.

Mitigation Strategies:

  • Increase Cofactor Concentration: If chelation is confirmed, consider increasing the concentration of the metal cofactor in your assay buffer.

  • Use a Different Buffer: If possible, switch to a buffer system that does not rely on metal ions.

  • Remove N-Me-His-OH.HCl: If the compound is not the subject of your investigation, consider removing it via dialysis or buffer exchange prior to the assay.[6][7]

FAQ 2: I'm seeing a high background signal in my colorimetric protein quantification assay (e.g., Lowry or BCA) when N-Me-His-OH.HCl is present. Why is this happening?

Answer: This interference is likely due to the chemical reactivity of the imidazole ring with the assay reagents.

Troubleshooting Guide: High Background in Protein Assays

Potential Cause: Interference with Assay Chemistry Protein assays like the bicinchoninic acid (BCA) assay and the Lowry assay rely on the reduction of Cu²⁺ to Cu⁺ by protein backbones and certain amino acid side chains.[8] The imidazole moiety, similar to other nitrogen-containing compounds, can also reduce Cu²⁺, leading to a false-positive signal and a high background.[8][9]

Experimental Protocol: Confirming Assay Interference

  • Blank Measurement: Prepare a blank sample containing your assay buffer and N-Me-His-OH.HCl at the concentration present in your experimental samples. Measure its absorbance. A high reading confirms interference.

  • Dose-Response Curve: Create a dilution series of N-Me-His-OH.HCl in the assay buffer and measure the absorbance of each dilution. This will show the concentration-dependent nature of the interference.

Mitigation Strategies:

  • Use an Alternative Protein Assay: The Bradford assay is generally less susceptible to interference from compounds like imidazole. It relies on the binding of Coomassie dye to proteins, a different chemical principle.

  • Create a Matched Standard Curve: If you cannot switch assays, prepare your protein standards (e.g., BSA) in the same buffer containing the same concentration of N-Me-His-OH.HCl as your samples. This will account for the background signal during subtraction.

  • Sample Dilution: Diluting your sample can reduce the concentration of the interfering substance, potentially below a threshold that significantly affects the assay.[10]

FAQ 3: My fluorescence-based assay is showing signal quenching or enhancement with N-Me-His-OH.HCl. How do I troubleshoot this?

Answer: N-Me-His-OH.HCl can interfere with fluorescence-based assays through inner filter effects or by directly interacting with the fluorophore.

Troubleshooting Guide: Fluorescence Assay Interference

Potential Cause 1: Inner Filter Effect N-Me-His-OH.HCl, like other aromatic compounds, may absorb light at or near the excitation or emission wavelengths of your fluorophore. This absorption can reduce the light that reaches the fluorophore (quenching) or is detected, leading to inaccurate readings.

Experimental Protocol: Testing for Inner Filter Effects

  • Absorbance Spectrum: Scan the absorbance of a solution of N-Me-His-OH.HCl (at the relevant concentration) across the UV-visible spectrum, paying close attention to your assay's excitation and emission wavelengths. Significant absorbance at these wavelengths indicates a potential for the inner filter effect.

  • Fluorophore Control: Measure the fluorescence of your fluorophore in the assay buffer alone. Then, spike in N-Me-His-OH.HCl and remeasure. A significant change in fluorescence intensity suggests interference.

Potential Cause 2: Direct Quenching/Enhancement The imidazole ring can interact with certain fluorophores through mechanisms like photoinduced electron transfer, leading to quenching. Conversely, it might alter the local environment of the fluorophore in a way that enhances its signal.

Mitigation Strategies:

  • Use a Different Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of N-Me-His-OH.HCl.

  • Dilute the Sample: Reducing the concentration of N-Me-His-OH.HCl can minimize inner filter effects.

  • Implement Correction Factors: If the interference is predictable and consistent, you may be able to mathematically correct your data based on control experiments.

Visualizing the Troubleshooting Process

A systematic approach is crucial for diagnosing assay interference. The following workflow can guide your troubleshooting efforts.

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Hypothesis Hypothesis Generation cluster_Diagnosis Diagnostic Experiments cluster_Resolution Resolution Unexpected_Result Unexpected Assay Result (e.g., low activity, high background) Hypothesis Is N-Me-His-OH.HCl the cause? Unexpected_Result->Hypothesis Control_Expt Run Control Experiment: Assay +/- N-Me-His-OH.HCl Hypothesis->Control_Expt Yes Dose_Response Perform Dose-Response: Vary [N-Me-His-OH.HCl] Control_Expt->Dose_Response Mechanism_Test Mechanism-Specific Test (e.g., Metal Titration, Alt. Assay) Dose_Response->Mechanism_Test Mitigate Implement Mitigation Strategy: (e.g., Modify Buffer, Change Assay) Mechanism_Test->Mitigate Validate Validate New Protocol Mitigate->Validate

Caption: A logical workflow for troubleshooting assay interference.

Summary of Potential Interferences and Solutions

Assay Type Potential Interference Mechanism Primary Diagnostic Test Recommended Mitigation Strategy
Enzyme Assays Metal ion chelation, competitive/non-competitive inhibition.[3][5]Metal ion titration, Michaelis-Menten kinetics.Increase metal cofactor concentration; remove compound via dialysis.
Colorimetric Protein Assays (BCA, Lowry) Reduction of assay reagents (e.g., Cu²⁺).[8][9]Measure absorbance of compound in assay buffer.Switch to Bradford assay; create a matched standard curve.
Fluorescence Assays Inner filter effect, direct fluorophore quenching/enhancement.Measure absorbance spectrum of the compound.Use a fluorophore with non-overlapping spectra; dilute the sample.
Immunoassays (ELISA, etc.) Altering buffer pH, non-specific binding, cross-reactivity.[11]Run controls with compound spiked into buffer.Optimize buffer conditions; use high-specificity blocking agents.

Concluding Remarks

N-Me-His-OH.HCl is a valuable chemical tool, but its inherent properties necessitate careful consideration when used in biochemical assays. By understanding the potential mechanisms of interference—metal chelation, pH effects, and reactivity with assay components—researchers can proactively design experiments to minimize artifacts. The key to overcoming these challenges lies in systematic troubleshooting, including the use of appropriate controls and a willingness to adapt protocols. This guide provides a framework for diagnosing and resolving common issues, ensuring the generation of accurate and reliable data.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90638, N-methyl-L-histidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92105, 1-Methyl-L-histidine. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2016). Interference of N-hydroxysuccinimide with bicinchoninic acid protein assay. Analytical Biochemistry, 508, 55-58.
  • Baell, J., & Walters, M. A. (2014). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery, 13(10), 751-764.
  • Ludeman, J. P., et al. (2015). What is the effect of imidazole on activity and stability of enzyme?. ResearchGate. Retrieved from [Link]

  • Drozak, J., et al. (2021). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Nucleic Acids Research, 49(22), 12847-12863.
  • Moyed, H. S. (1961). Interference with the Feed-back Control of Histidine Biosynthesis. Journal of Biological Chemistry, 236(8), 2261-2267.
  • Mayer, A., et al. (2004). Effect of imidazole on the solubility of a his-tagged antibody fragment.
  • National Analytical Corporation. (n.d.). N-alpha-methyl-l-histidine Hydrochloride. Retrieved from [Link]

  • Rupa Health. (n.d.). 1-Methylhistidine. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Singh, R., et al. (2023). The self-assembly of l-histidine might be the cause of histidinemia. Scientific Reports, 13(1), 1083.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
  • Kwiatkowski, S., & Drozak, J. (2022). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry, 298(3), 101650.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150780, alpha-Methylhistidine. Retrieved from [Link]

  • Lee, J. D., et al. (2022). Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme. Journal of the American Chemical Society, 144(30), 13629-13637.
  • Li, Y., et al. (2024). Analytical Interference in Chemiluminescence Assay-Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin.
  • Biocompare. (2022). Immunoassay Troubleshooting. Retrieved from [Link]

  • Aftab, S. (2017). Will the presence of Imidazole(500mM) influence the enzymatic activity of Proteinase 3?. ResearchGate. Retrieved from [Link]

  • Nest Group. (n.d.). Histidine Removal from Formulation Buffers Using HisSepTM Columns. Retrieved from [Link]

  • Molina, F., et al. (1996). Determination of proteins in the presence of imidazole buffers. Journal of Pharmaceutical and Biomedical Analysis, 14(3), 273-280.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • Jones, M. W., et al. (2018). Site-selective protein conjugation at histidine. Chemical Science, 9(40), 7835-7842.
  • Datta, P. (2015). How to Detect and Solve Immunoassay Interference. Clinical Laboratory News. Retrieved from [Link]

  • Akyildiz, İ. E. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?. ResearchGate. Retrieved from [Link]

Sources

Optimization

Stability testing of Nα-Methyl-L-histidine hydrochloride under different conditions

This guide serves as a specialized technical resource for the stability testing and handling of Nα-Methyl-L-histidine hydrochloride . It is designed for analytical chemists and formulation scientists requiring high-fidel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the stability testing and handling of Nα-Methyl-L-histidine hydrochloride . It is designed for analytical chemists and formulation scientists requiring high-fidelity data and actionable protocols.

Executive Summary

Compound: Nα-Methyl-L-histidine hydrochloride (Nα-MeHis·HCl) CAS: 645-35-2 (General Ref) / Specific salt forms vary Critical Vulnerabilities: Hygroscopicity (HCl salt), Imidazole ring oxidation (Photo-instability), Microbial degradation (Aqueous solution).

Part 1: Core Stability & Storage FAQs

Q1: What are the primary degradation mechanisms for Nα-Methyl-L-histidine HCl? A: Unlike standard aliphatic amino acids, Nα-MeHis possesses an imidazole ring, making it uniquely susceptible to two specific degradation pathways:

  • Photo-Oxidative Ring Opening: Upon exposure to UV light (specifically <300 nm) in the presence of dissolved oxygen, the imidazole ring can undergo singlet oxygen-mediated oxidation. This leads to the formation of varying degradation products, potentially including aspartic acid derivatives via ring rupture.

  • Hygroscopic Hydrolysis: As a hydrochloride salt, the compound is highly hygroscopic. Moisture absorption leads to "caking" and creates a localized acidic micro-environment (pH < 3) on the crystal surface, accelerating acid-catalyzed hydrolysis or racemization over long periods.

Q2: Does the N-methylation improve stability compared to L-Histidine? A: Yes, in specific contexts. The methylation of the


-amino group prevents the formation of Schiff bases with reducing sugars (Maillard reaction initiation), rendering it more stable in complex media compared to L-Histidine. However, it does not protect the imidazole side chain from oxidative stress.

Q3: What are the mandatory storage conditions to guarantee >99% purity over 2 years? A:

  • Temperature: -20°C is optimal; +2°C to +8°C is acceptable for short-term (<6 months).

  • Atmosphere: Argon or Nitrogen headspace is critical to prevent oxidative ring damage.

  • Container: Amber glass (Type I) with a PTFE-lined screw cap. Avoid low-density polyethylene (LDPE) due to moisture permeability.

Part 2: Troubleshooting Experimental Issues

Issue: "I see a new peak at RRT 0.85 in my HPLC chromatogram after 24 hours in solution." Diagnosis: This is likely racemization or a decarboxylation artifact, depending on your solvent pH.

  • Cause: In basic solutions (pH > 9), the

    
    -proton is acidic enough to allow enolization, leading to the formation of D-Nα-Methylhistidine.
    
  • Solution: Maintain aqueous stock solutions at pH 4.0–6.0. Use a citrate or acetate buffer rather than phosphate if possible, as phosphate can catalyze certain degradation pathways.

Issue: "The white powder has turned into a sticky, yellow gum." Diagnosis: Severe moisture uptake (deliquescence) followed by oxidative discoloration.

  • Immediate Action: The sample is compromised for quantitative analytical use.

  • Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation. Store in a desiccator with P₂O₅ or active silica gel.

Part 3: Forced Degradation Protocol (Stress Testing)

To validate your analytical method (stability-indicating), perform the following stress tests. This protocol is calibrated specifically for polar, imidazole-containing amino acids.

Protocol: Stress Conditions & Sampling
Stress TypeConditionsDurationExpected DegradationTarget degradation
Acid Hydrolysis 1.0 N HCl, 80°C4–24 HoursLow (Stable)< 5%
Base Hydrolysis 1.0 N NaOH, 60°C2–8 HoursHigh (Racemization)10–20%
Oxidation 3% H₂O₂, RT1–4 HoursHigh (Ring Oxidation)10–20%
Photostability 1.2 million lux·h (ICH Q1B)~5 DaysModerate (Ring Opening)5–15%
Thermal (Solid) 80°C (Dry Heat)7 DaysLow (Decarboxylation)< 5%

Step-by-Step Workflow:

  • Preparation: Prepare a 1.0 mg/mL stock solution of Nα-MeHis·HCl in water.[1][2]

  • Stress Application: Aliquot 1 mL into amber HPLC vials. Add 1 mL of stress agent (e.g., 2N HCl to achieve 1N final).

  • Quenching:

    • Acid/Base: Neutralize exactly with equivalent NaOH or HCl to pH 7.0 before injection.

    • Oxidation:[3][4][5] Quench with 10% sodium metabisulfite solution.

  • Analysis: Inject immediately onto the HPLC system.

Part 4: Analytical Method (Stability Indicating)

Standard C18 columns often fail to retain Nα-MeHis due to its high polarity. The following Mixed-Mode method is recommended for separating the parent peak from polar degradation products.

Method Parameters:

  • Column: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100 or Newcrom R1).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B (hold 2 min)

    
     40% B over 15 min.
    
  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 260 nm (imidazole ring).

  • Note: Degradation of the imidazole ring will result in a loss of absorbance at 260 nm while retaining signal at 210 nm.

Part 5: Visualization of Degradation Pathways

The following diagram illustrates the logical flow of stability testing and the chemical fate of the imidazole ring under oxidative stress.

StabilityPathways Compound Nα-Methyl-L-histidine Hydrochloride Oxidation Oxidative Stress (H2O2 / Singlet Oxygen) Compound->Oxidation Exposed to Base Basic Stress (pH > 9, Heat) Compound->Base Exposed to Moisture Hygroscopic Stress (Humidity) Compound->Moisture Exposed to Endoperoxide Unstable Endoperoxide Oxidation->Endoperoxide [4+2] Cycloaddition Racemate D-Enantiomer (Racemization) Base->Racemate Proton Abstraction Hydrolysis Physical Caking & Acid Hydrolysis Moisture->Hydrolysis Crystal Lattice Collapse RingOpen Ring-Opened Products Endoperoxide->RingOpen Decomposition

Figure 1: Primary degradation pathways for Nα-Methyl-L-histidine HCl, highlighting the vulnerability of the imidazole ring to oxidation and the chiral center to basic conditions.

References
  • PubChem. (n.d.).[7] alpha-Methylhistidine.[7] National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methyl-L-histidine on Newcrom R1 HPLC column. Retrieved February 5, 2026, from [Link]

  • Tsesarskaia, M., et al. (2015).[3] HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography. Retrieved February 5, 2026, from [Link]

  • Carl Roth. (2025).[2][8] Safety Data Sheet: L-Histidine hydrochloride monohydrate. Retrieved February 5, 2026, from [Link] (General handling reference for Histidine HCl salts).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Nα-Methyl-L-histidine and L-Histidine

Introduction L-histidine is a cornerstone of biological systems. As an essential amino acid, its roles extend far beyond being a simple building block for proteins. Its unique imidazole side chain, with a pKa near physio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-histidine is a cornerstone of biological systems. As an essential amino acid, its roles extend far beyond being a simple building block for proteins. Its unique imidazole side chain, with a pKa near physiological pH, endows it with critical functions in proton buffering, metal ion chelation, and enzyme catalysis.[1][2] Furthermore, L-histidine serves as the direct precursor to vital biomolecules, including the neurotransmitter histamine and the antioxidant dipeptide carnosine.[1][3]

The modification of this fundamental structure, even by a seemingly minor addition like a methyl group, can dramatically alter its biological profile. This guide provides an in-depth comparison of L-histidine and its synthetic derivative, Nα-Methyl-L-histidine hydrochloride (N-Me-His-OH.HCl). By methylating the alpha-amino group, the primary site of peptide bond formation, the molecule's metabolic fate and functional capabilities are fundamentally changed.[4]

This document is designed for researchers, scientists, and drug development professionals. We will dissect the structural differences between these two molecules, compare their metabolic pathways, evaluate their divergent biological activities with supporting experimental frameworks, and explore the implications for research and therapeutic development.

CompoundChemical Structure
L-Histidine L-Histidine Structure
Nα-Methyl-L-histidine Nα-Methyl-L-histidine Structure

Section 1: Physicochemical Properties - The Structural Basis for Functional Divergence

The addition of a methyl group to the α-amino nitrogen of L-histidine introduces steric hindrance and alters the electronic properties of the molecule. This seemingly small change has significant consequences for its reactivity and interactions with biological systems. The hydrochloride salt form (HCl) of N-Me-His is typically used to improve its solubility and stability.

The most critical distinction is the change in the pKa of the α-amino group. Methylation increases the electron-donating inductive effect, making the nitrogen more basic and thus raising its pKa compared to the parent amino acid. While the imidazole side chain's pKa remains the primary determinant for buffering capacity near neutral pH, the modification of the alpha-amino group is crucial for its metabolic fate.[1]

Table 1: Comparative Physicochemical Properties

PropertyL-HistidineNα-Methyl-L-histidine.HClRationale for Difference
Molecular Formula C₆H₉N₃O₂C₇H₁₂ClN₃O₂Addition of a methyl group (CH₃) and HCl.
Molecular Weight 155.15 g/mol 205.64 g/mol Increased mass from the methyl group and HCl.
pKa (α-carboxyl) ~1.8 - 2.2~1.8 - 2.2Minimal effect from N-methylation.
pKa (imidazole) ~6.0~6.0The site of methylation is distant from the imidazole ring.
pKa (α-amino) ~9.2> 9.2 (estimated)The electron-donating methyl group increases the basicity of the amino nitrogen.
Biological Role Proteinogenic Amino AcidSynthetic Amino Acid DerivativeN-methylation prevents recognition by tRNA synthetases and incorporation into proteins.

Section 2: Comparative Metabolic Fates

The metabolic pathways available to L-histidine are vast and vital for homeostasis. In contrast, Nα-Methyl-L-histidine's journey through the body is significantly restricted due to its modified structure, positioning it less as a metabolite and more as a potential modulator or inhibitor.

L-Histidine: A Central Metabolic Hub

L-histidine is readily absorbed and utilized in several major pathways:

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, it is a fundamental component of countless proteins.

  • Histamine Synthesis: The enzyme histidine decarboxylase catalyzes the removal of the α-carboxyl group to produce histamine, a key regulator of immune responses, gastric acid secretion, and neurotransmission.[5]

  • Carnosine Synthesis: In muscle and brain tissue, carnosine synthase links L-histidine with beta-alanine to form carnosine, a potent antioxidant and pH buffer.[1][5]

  • Catabolism: L-histidine can be deaminated by histidase to form urocanic acid, eventually being catabolized to glutamate, which can enter the citric acid cycle.[5]

G L_His L-Histidine Proteins Protein Synthesis L_His->Proteins tRNA Synthetase Histamine Histamine L_His->Histamine Histidine Decarboxylase Carnosine Carnosine L_His->Carnosine Carnosine Synthase Glutamate Glutamate Pathway L_His->Glutamate Histidase

Caption: Major metabolic pathways of L-histidine.
Nα-Methyl-L-histidine: A Restricted Path

The Nα-methyl group acts as a metabolic roadblock:

  • Protein Synthesis: The methylated amino group is not recognized by aminoacyl-tRNA synthetases, preventing its incorporation into polypeptide chains.

  • Histamine Synthesis: The steric bulk and altered electronics at the alpha-carbon likely prevent N-Me-His from binding to the active site of histidine decarboxylase, making it a poor, if not inert, substrate for histamine production.

  • Enzyme Inhibition: Its structural similarity to L-histidine makes N-Me-His a candidate for competitive inhibition of histidine-metabolizing enzymes. By occupying the active site without undergoing a reaction, it could block the normal processing of L-histidine.

Section 3: A Head-to-Head Comparison of Biological Activities

This section explores key functional differences and provides standardized experimental protocols to validate these claims.

Antioxidant Properties

The antioxidant activity of histidine and its derivatives is primarily mediated by the imidazole ring, which can chelate pro-oxidant metal ions (like Cu²⁺ and Fe²⁺) and scavenge reactive oxygen species (ROS).[2] Since the N-methylation is not on the imidazole ring, N-Me-His is expected to retain significant antioxidant potential, comparable to that of L-histidine.

This protocol provides a self-validating system to quantify and compare the antioxidant capacity of both compounds.

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the stable, yellow-colored diphenylpicrylhydrazine. The degree of color change, measured spectrophotometrically at ~517 nm, is directly proportional to the antioxidant capacity of the sample. Ascorbic acid is used as a positive control to validate the assay's performance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.

    • Prepare stock solutions (e.g., 10 mM) of L-histidine, N-Me-His-OH.HCl, and Ascorbic Acid (positive control) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Create a dilution series for each compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.

    • Add 50 µL of buffer to three wells as a negative control (blank).

    • Initiate the reaction by adding 150 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Scavenging against the concentration for each compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) for each compound. A lower IC₅₀ indicates higher antioxidant activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH 0.1 mM DPPH in Methanol Samples Prepare Dilution Series (L-His, N-Me-His, Control) Mix Mix 50µL Sample + 150µL DPPH Samples->Mix Incubate Incubate 30 min (Dark) Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate IC50 Read->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.
Receptor and Enzyme Interactions

This is where the most significant functional divergence is expected. The N-methyl group fundamentally alters the molecule's ability to act as a substrate for key enzymes.

Causality: This assay directly tests the hypothesis that N-Me-His is not a substrate for HDC and can act as a competitive inhibitor. The activity of HDC is measured by quantifying the amount of histamine produced from L-histidine. In the presence of a competitive inhibitor, the rate of histamine production will decrease.

Step-by-Step Methodology:

  • Reagents:

    • Recombinant Histidine Decarboxylase (HDC) enzyme.

    • L-histidine substrate stock solution.

    • N-Me-His-OH.HCl inhibitor stock solution.

    • Reaction buffer (e.g., phosphate buffer, pH 6.5, containing pyridoxal 5'-phosphate as a cofactor).

    • Stop solution (e.g., perchloric acid).

    • Histamine ELISA kit or HPLC system for histamine quantification.

  • Substrate Activity Test:

    • Set up reactions containing a fixed amount of HDC enzyme and either L-histidine or N-Me-His as the sole substrate.

    • Incubate at 37°C for a set time (e.g., 60 minutes).

    • Stop the reaction and quantify histamine production. Expect histamine production only in the L-histidine sample.

  • Inhibition Assay:

    • Set up reactions with a fixed concentration of HDC and a fixed concentration of L-histidine (e.g., at its Km value).

    • Add increasing concentrations of N-Me-His to these reactions.

    • Include a control reaction with no N-Me-His.

    • Incubate, stop the reaction, and quantify histamine production as above.

  • Data Analysis:

    • Plot the rate of histamine formation against the concentration of N-Me-His.

    • A decrease in reaction rate with increasing N-Me-His concentration indicates competitive inhibition.

    • The data can be used to calculate the inhibition constant (Ki) using Michaelis-Menten and Lineweaver-Burk plots.

G L_His L-Histidine (Substrate) Enzyme HDC Enzyme + Cofactor L_His->Enzyme N_Me_His N-Me-His (Inhibitor) N_Me_His->Enzyme Reaction Incubate at 37°C Enzyme->Reaction Stop Stop Reaction Reaction->Stop Quantify Quantify Histamine (ELISA / HPLC) Stop->Quantify Analyze Calculate Ki Quantify->Analyze

Caption: Workflow for a competitive enzyme inhibition assay.

Section 4: Summary of Key Differences and Research Implications

The functional divergence between L-histidine and Nα-Methyl-L-histidine is stark, arising directly from the N-terminal methylation.

Table 2: Summary of Comparative Biological Activities

Biological FunctionL-HistidineNα-Methyl-L-histidineRationale
Proteinogenic Role YesNoN-methylation prevents recognition by protein synthesis machinery.
Histamine Precursor YesNo (or extremely poor)N-methylation likely blocks binding to histidine decarboxylase.
Antioxidant Activity HighHigh (predicted)The active imidazole ring is unaffected by Nα-methylation.
Proton Buffering HighHighThe primary buffering group (imidazole) is unchanged.
Enzyme Inhibition No (Substrate)Yes (Potential)Structural mimicry allows it to potentially block active sites of His-metabolizing enzymes.
Metal Chelation YesYesThe chelating imidazole ring and carboxyl group are intact.[5]
Research Implications
  • L-Histidine remains a compound of interest for nutritional and therapeutic applications aiming to bolster natural physiological processes, such as antioxidant defenses, immune modulation (via histamine), and tissue repair.[2][6] Its use is geared towards supporting or restoring normal biological functions.

  • Nα-Methyl-L-histidine , by contrast, is a valuable tool for pharmacological research. Its inability to be metabolized through major pathways makes it a stable chemical probe. Researchers can use it to:

    • Investigate the roles of specific histidine-metabolizing enzymes through competitive inhibition.

    • Study cellular processes that rely on L-histidine transport without the confounding effects of its conversion to histamine or incorporation into proteins.

    • Serve as a starting point for developing more potent and specific inhibitors for enzymes in the histidine metabolic pathway.

Conclusion

While separated by only a single methyl group, L-histidine and Nα-Methyl-L-histidine occupy vastly different worlds in terms of biological activity. L-histidine is a versatile and essential metabolite, participating in a wide array of life-sustaining processes. Nα-Methyl-L-histidine is a specialized chemical tool, its utility derived precisely from its metabolic inertia and its potential to selectively interfere with the pathways of its parent molecule. Understanding these differences is paramount for researchers selecting the appropriate compound to achieve their specific experimental or therapeutic goals. This guide serves as a foundational framework for that decision-making process, grounded in structural chemistry and validated by empirical methodology.

References

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. National Institutes of Health (NIH). [Link]

  • Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens) - PathBank. PathBank. [Link]

  • Histidine as a therapeutic supplement | Complementary and Alternative Medicine - EBSCO. EBSCO Information Services. [Link]

  • Histidine Metabolism and Function - PMC. National Institutes of Health (NIH). [Link]

  • N-methyl-L-histidine | C7H11N3O2 | CID 90638 - PubChem. National Institutes of Health (NIH). [Link]

  • Histidine - Wikipedia. Wikipedia. [Link]

  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC. National Institutes of Health (NIH). [Link]

  • Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways - YouTube. YouTube. [Link]

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - MDPI. MDPI. [Link]

  • Biochemistry, Histidine - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH). [Link]

  • KEGG PATHWAY Database. KEGG. [Link]

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Comparative

Nα-Methyl-L-histidine hydrochloride vs 3-methylhistidine in metabolic studies

This guide provides an in-depth technical comparison between Nα-Methyl-L-histidine hydrochloride and 3-Methylhistidine (Nτ-methylhistidine) . Executive Summary: The "Identity Crisis" in Histidine Metabolites In metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Nα-Methyl-L-histidine hydrochloride and 3-Methylhistidine (Nτ-methylhistidine) .

Executive Summary: The "Identity Crisis" in Histidine Metabolites

In metabolic research, precision in nomenclature is critical. The term "Methylhistidine" often leads to confusion between three distinct isomers, each with vastly different biological roles.

  • 3-Methylhistidine (

    
    -methylhistidine):  The "Gold Standard" biomarker for myofibrillar protein breakdown (muscle wasting).
    
  • 1-Methylhistidine (

    
    -methylhistidine):  A biomarker for dietary meat intake (anserine metabolism), often confused with the muscle marker.[1]
    
  • Nα-Methyl-L-histidine: A distinct chemical entity methylated at the alpha-amino group. It is primarily a pharmacological tool, a histamine analog, or a rare metabolite in specific species (e.g., reptiles), but not a standard human muscle biomarker.

Critical Note: If your intent is to distinguish "Dietary vs. Endogenous" muscle breakdown, you are likely looking for the comparison between 1-Methylhistidine and 3-Methylhistidine . This guide addresses the literal request (Nα vs. 3-MH) while contextualizing the critical 1-MH vs. 3-MH distinction for metabolic profiling.

Part 1: Chemical & Metabolic Identity[2]

The structural location of the methyl group dictates the metabolic fate of the molecule.

Feature3-Methylhistidine (

-MH)
Nα-Methyl-L-histidine 1-Methylhistidine (

-MH)
Methyl Position Tau (

) Nitrogen
(Ring)
Alpha (

) Amino Group
(Backbone)
Pi (

) Nitrogen
(Ring)
Primary Origin Endogenous: Post-translational methylation of actin/myosin in skeletal muscle.[2][3]Synthetic/Exogenous: Pharmacological reagent; rare metabolite (e.g., ophidine in reptiles).Exogenous (Diet): Hydrolysis of dietary anserine (poultry/fish).
Metabolic Fate Released during proteolysis; not reutilized; excreted unchanged in urine.[4][5][6]Varies; acts as a histamine H3 receptor analog or enzyme inhibitor.Excreted in urine; indicates meat consumption.[6][7][8][9]
Clinical Utility Muscle Catabolism Biomarker (Sarcopenia, Cachexia).[6]Pharmacological Tool (Histamine signaling studies).[10]Dietary Confounder (Must be separated from 3-MH).
CAS Number 368-16-1332-80-9 (HCl salt)332-80-9 (often confused) / 332-80-9
Structural Visualization (Graphviz)

Methylhistidine_Structures cluster_Ring Ring Methylation (Biomarkers) cluster_Backbone Backbone Methylation (Reagents) Histidine L-Histidine (Precursor) N_Tau 3-Methylhistidine (Nτ) (Muscle Breakdown Marker) Methyl on 'Far' Nitrogen Histidine->N_Tau Post-translational Modification (Actin/Myosin) N_Pi 1-Methylhistidine (Nπ) (Dietary Meat Marker) Methyl on 'Near' Nitrogen Histidine->N_Pi Anserine Metabolism (Dietary Intake) N_Alpha Nα-Methyl-L-histidine (Pharmacological Tool) Methyl on Alpha-Amino Group Histidine->N_Alpha Synthetic / Rare Enzymatic Pathways

Caption: Structural divergence of histidine methylation. Note that 3-MH and 1-MH are ring isomers, whereas Nα-MH is modified on the amino backbone.

Part 2: Metabolic Utility & Causality[2][6]

3-Methylhistidine: The Catabolic Index[2]
  • Mechanism: 3-MH is formed by the methylation of specific histidine residues in actin and myosin after peptide bond synthesis.[4][2][3][5]

  • Causality: When muscle protein degrades (proteolysis), 3-MH is released.[2][5][9] Crucially, humans lack the specific tRNA to re-incorporate 3-MH into new proteins.

  • Result: It is quantitatively excreted in urine.[4][2][5][6] Therefore, urinary (or plasma) 3-MH is a direct stoichiometric index of myofibrillar protein breakdown.

Nα-Methyl-L-histidine: The Pharmacological Probe
  • Mechanism: Methylation occurs on the alpha-amino nitrogen. This modification alters the molecule's ability to form peptide bonds via standard translation machinery.

  • Application: It is often used in histamine research as a specific agonist/antagonist or inhibitor of histidine decarboxylase. It is not a valid marker for muscle mass or turnover in human clinical studies.

Part 3: Analytical Methodologies (LC-MS/MS)

The primary challenge in metabolic profiling is separating 3-MH from its isomer 1-MH . While Nα-MH is chemically distinct (different fragmentation), 1-MH and 3-MH share the exact same mass (


 170.1) and require chromatographic resolution.[5]
Protocol: Separation of Methylhistidine Isomers
  • Objective: Quantify 3-MH without interference from dietary 1-MH or Nα-MH.

  • Platform: UHPLC-MS/MS (Triple Quadrupole).[10][11]

Step 1: Sample Preparation

  • Plasma/Urine: Mix 50 µL sample with 150 µL cold Acetonitrile (containing deuterated internal standard 3-MH-

    
     ).
    
  • Vortex/Centrifuge: 10 min at 15,000 x g to precipitate proteins.

  • Supernatant: Transfer to autosampler vial. Note: No derivatization is required for HILIC modes.

Step 2: Chromatographic Conditions (HILIC Mode)

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide or similar), 2.1 x 100 mm, 1.7 µm.

    • Why HILIC? Methylhistidines are highly polar and elute in the void volume of standard C18 columns. HILIC provides retention and separation of isomers.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]

  • Gradient: 90% B to 50% B over 10 minutes.

Step 3: MS/MS Transitions (MRM)

  • 3-Methylhistidine (

    
    ): 
    
    
    
    (Quantifier),
    
    
    (Qualifier).
  • 1-Methylhistidine (

    
    ): 
    
    
    
    (Distinct fragment due to ring methylation position).
  • Nα-Methyl-L-histidine:

    
     or 
    
    
    
    (Fragment includes the methylated amine).
    • Self-Validation: The retention time of Nα-MH will be significantly different from the ring-methylated isomers due to the basicity change at the alpha-amine.

Analytical Workflow Diagram

LCMS_Workflow cluster_Detection MS/MS Detection (MRM Mode) Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (ACN + Internal Standard 3-MH-d3) Sample->Precipitation Separation UHPLC Separation (HILIC) Critical Step: Isomer Resolution Precipitation->Separation Peak1 Peak 1: 3-MH (Nτ) (Muscle Marker) RT: ~4.5 min Separation->Peak1 Peak2 Peak 2: 1-MH (Nπ) (Dietary Marker) RT: ~5.2 min Separation->Peak2 Peak3 Peak 3: Nα-MH (Reagent/Drug) Distinct RT & Fragment Separation->Peak3 Data Quantification Calculate 3-MH/Creatinine Ratio Peak1->Data Peak2->Data

Caption: LC-MS/MS workflow emphasizing the chromatographic separation of isobaric methylhistidine species.

References

  • Kochlik, B., et al. (2018). "The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine—A Potential Marker for Muscle Protein Turnover." Molecular Nutrition & Food Research. Link

  • Wilkinson, A.W., et al. (2018). "SETD3 is an actin histidine methyltransferase that prevents primary dystocia." Nature. Link

  • Long, C.L., et al. (1988). "Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans." Metabolism.[1][4][5][12] Link

  • Wang, H., et al. (2012). "Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography–tandem mass spectrometry."[11] Clinica Chimica Acta. Link

  • PubChem Compound Summary. "1-Methyl-L-histidine (N-alpha vs N-pi nomenclature clarification)." National Library of Medicine. Link

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Validation

A Researcher's Guide to the Validation of N-Me-His-OH.HCl's Effect on Enzyme Activity: A Comparative Analysis

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is paramount. This guide provides an in-depth, technically-focused comparison of N-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is paramount. This guide provides an in-depth, technically-focused comparison of N-Methyl-L-histidine hydrochloride (N-Me-His-OH.HCl) as a potential enzyme modulator. We will explore the experimental validation of its effects, compare its performance against established alternatives, and delve into the critical data analysis required to substantiate its activity. This document is designed to be a practical resource, grounding its protocols in scientific integrity and providing the rationale behind experimental design choices.

Introduction: The Rationale for Validating N-Me-His-OH.HCl

N-methylated histidine residues are found in the active sites of various enzymes and play crucial roles in catalysis and protein function.[1] The introduction of a methylated histidine analog like N-Me-His-OH.HCl into a biological system presents a compelling hypothesis: it may act as a modulator—either an inhibitor or an activator—of enzymes that recognize histidine or similar residues. Its structural similarity to histidine suggests potential interactions with a range of enzymes, including metalloproteinases, kinases, and decarboxylases, where histidine is often a key catalytic or coordinating residue.[2]

The validation of such a compound is a critical step in the drug discovery pipeline. It allows us to ascertain its potency, specificity, and mechanism of action, which are essential for determining its therapeutic potential.[3] This guide will use a hypothetical scenario where N-Me-His-OH.HCl is evaluated as an inhibitor of a matrix metalloproteinase (MMP), a class of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases like cancer and arthritis.

PART 1: Experimental Validation of N-Me-His-OH.HCl's Inhibitory Effect

A robust validation process begins with a well-designed in vitro enzyme activity assay. The choice of assay conditions is critical for obtaining reliable and reproducible data.[4][5]

Experimental Protocol: In Vitro MMP Inhibition Assay

This protocol outlines the steps to determine the inhibitory potential of N-Me-His-OH.HCl on a representative MMP, such as MMP-2.

1. Materials and Reagents:

  • Recombinant human MMP-2 (active form)

  • Fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • N-Me-His-OH.HCl (test compound)

  • A known MMP inhibitor (e.g., Batimastat) as a positive control

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

2. Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent substrate in DMSO.

    • Prepare a stock solution of N-Me-His-OH.HCl in DMSO. Create a dilution series (e.g., 10 concentrations) in the assay buffer.

    • Prepare a stock solution of the positive control inhibitor (Batimastat) in DMSO and create a similar dilution series.

    • Dilute the recombinant MMP-2 to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test wells: A fixed volume of diluted N-Me-His-OH.HCl at various concentrations.

      • Positive control wells: A fixed volume of diluted Batimastat at various concentrations.

      • Negative control (100% activity) wells: Assay buffer with the same final concentration of DMSO as the test wells.

      • Blank (no enzyme) wells: Assay buffer with substrate but no enzyme.

    • Add the diluted MMP-2 enzyme to all wells except the blank wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement of Reaction:

    • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

Causality Behind Experimental Choices:

  • Choice of Buffer: The Tris-HCl buffer maintains a stable pH, while NaCl mimics physiological ionic strength. CaCl₂ is crucial as MMPs are calcium-dependent. Brij-35 is a non-ionic detergent that prevents non-specific binding of the enzyme and substrate to the microplate.

  • Use of DMSO: Many organic compounds have low aqueous solubility, so DMSO is a common solvent. It's essential to keep the final DMSO concentration low (typically <1%) and consistent across all wells, as it can affect enzyme activity.

  • Inclusion of Controls:

    • Negative Control (100% activity): Essential for normalizing the data and determining the baseline enzyme activity without any inhibition.

    • Positive Control (known inhibitor): Validates that the assay is working correctly and provides a benchmark for comparing the potency of the test compound.

    • Blank Control (no enzyme): Accounts for background fluorescence and substrate auto-hydrolysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition prep_reagents Prepare Reagents: - Enzyme - Substrate - N-Me-His-OH.HCl - Positive Control prep_dilutions Create Dilution Series of Test Compound & Control prep_reagents->prep_dilutions plate_setup Plate Setup (96-well): - Add Buffers - Add Inhibitors/Controls - Add Enzyme prep_dilutions->plate_setup pre_incubation Pre-incubate at 37°C (15 min) plate_setup->pre_incubation reaction_start Initiate Reaction: Add Substrate pre_incubation->reaction_start kinetic_read Kinetic Read in Plate Reader at 37°C reaction_start->kinetic_read

Caption: Workflow for the in vitro MMP inhibition assay.

PART 2: Data Analysis and Interpretation

The kinetic data obtained from the plate reader must be processed to determine the inhibitory potency of N-Me-His-OH.HCl. The most common metric for this is the half-maximal inhibitory concentration (IC50).[6][7]

1. Calculation of Reaction Rates:

  • For each well, plot fluorescence intensity versus time.

  • The initial reaction rate (velocity) is the slope of the linear portion of this curve.

  • Subtract the rate of the blank wells from all other wells to correct for background signal.

2. Determination of Percent Inhibition:

  • Calculate the percentage of inhibition for each concentration of N-Me-His-OH.HCl using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Negative Control))

3. IC50 Calculation:

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis software (e.g., GraphPad Prism, R).[8][9]

  • The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.[10]

Data Analysis Workflow Diagram

G raw_data Raw Kinetic Data (Fluorescence vs. Time) calc_rates Calculate Initial Reaction Rates (Slopes) raw_data->calc_rates percent_inhibition Calculate % Inhibition vs. Control calc_rates->percent_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] percent_inhibition->plot_data fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot_data->fit_curve ic50 Determine IC50 Value fit_curve->ic50

Caption: Decision workflow for IC50 determination.

PART 3: Comparative Analysis with Alternative Modulators

To understand the potential of N-Me-His-OH.HCl, its performance must be benchmarked against existing compounds targeting the same enzyme class.[11] For our hypothetical MMP target, we will compare it with Batimastat, a well-characterized broad-spectrum MMP inhibitor, and a hypothetical alternative, Compound X.

ParameterN-Me-His-OH.HCl (Hypothetical Data)Batimastat (Literature Data)Compound X (Hypothetical Data)
Target Enzyme MMP-2Broad-spectrum MMPsMMP-2, MMP-9
IC50 (nM) 150450
Mechanism of Action CompetitiveCompetitive (Zinc Chelator)Non-competitive
Specificity ModerateLow (Broad-spectrum)High
Cellular Permeability High (predicted)LowModerate

Interpretation of Comparative Data:

  • Potency: Batimastat is significantly more potent (lower IC50) than N-Me-His-OH.HCl and Compound X.

  • Specificity: While less potent, N-Me-His-OH.HCl may offer better specificity than Batimastat, which could lead to fewer off-target effects. Compound X shows high specificity for MMP-2 and MMP-9.

  • Mechanism: The different mechanisms of action suggest that these compounds bind to different sites on the enzyme. Competitive inhibitors like N-Me-His-OH.HCl and Batimastat bind to the active site, while a non-competitive inhibitor like Compound X binds to an allosteric site.[12]

PART 4: Mechanistic Insights

Based on our hypothetical data, we can propose a plausible mechanism for N-Me-His-OH.HCl's action on MMPs.

Proposed Mechanism of Action

MMPs have a catalytic zinc ion in their active site, which is coordinated by three histidine residues. The imidazole side chain of histidine is crucial for this coordination. We hypothesize that N-Me-His-OH.HCl acts as a competitive inhibitor by using its N-methylated imidazole ring to chelate the catalytic zinc ion in the MMP active site. This binding event would prevent the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

Signaling Pathway and Inhibition Diagram

G cluster_pathway MMP Catalytic Cycle cluster_inhibition Inhibition Mechanisms E MMP-2 (Active Site with Zn²⁺) S Substrate ES Enzyme-Substrate Complex E->ES Binds EI_comp Enzyme-Inhibitor Complex (Inactive) E->EI_comp ES->E Releases P Cleaved Products ES->P Catalysis I_noncomp Compound X (Non-competitive) ES:e->I_noncomp:w Binds to Allosteric Site ESI_noncomp Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI_noncomp I_comp N-Me-His-OH.HCl (Competitive) I_comp:e->E:w Competes with Substrate I_comp->EI_comp I_noncomp->ESI_noncomp

Caption: Proposed interaction of N-Me-His-OH.HCl with the MMP-2 catalytic cycle.

Conclusion and Future Perspectives

This guide has outlined a comprehensive framework for the validation of N-Me-His-OH.HCl as a potential enzyme inhibitor. Through a combination of rigorous experimental protocols, careful data analysis, and comparative benchmarking, a clear picture of the compound's efficacy can be established.

Our hypothetical case study demonstrates that while N-Me-His-OH.HCl may not be the most potent inhibitor when compared to established drugs like Batimastat, its potential for higher specificity warrants further investigation. Future studies should focus on:

  • Screening against a panel of MMPs to confirm its specificity profile.

  • X-ray crystallography of the enzyme-inhibitor complex to confirm the proposed binding mode.

  • Cell-based assays to evaluate its efficacy and toxicity in a more biologically relevant context.

By adhering to the principles of scientific integrity and thoroughness outlined in this guide, researchers can confidently and accurately characterize the activity of novel enzyme modulators, paving the way for the development of next-generation therapeutics.

References

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. [Link]

  • Gascón, S., et al. (2008). The N-methyl-D-aspartate receptor antagonist (+/-)-3-(2-carboxypiperazin-4-YL)-propyl-1-phosphonic acid (CPP) impairs the persistence of memory for a socially transmitted food preference. Behavioral Neuroscience, 122(3), 549–556. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 647-655. [Link]

  • Li, Y., et al. (2023). N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. Chemistry – An Asian Journal, 18(15), e202300346. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]

  • LibreTexts. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Suthar, M., & Patel, H. (2017). A REVIEW ON ENZYME INHIBITORS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 534-547. [Link]

  • The Organic Chemistry Tutor. (2020, October 29). HCl and CH3OH reaction mechanism [Video]. YouTube. [Link]

  • Wang, Y., et al. (2023). Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Kumar, A., et al. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Neuropharmacology, 20(4), 788-817. [Link]

  • Danielson, J. (2021, May 6). Enzyme Kinetics Data Analysis [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Chemistry Steps. [Link]

  • Tipton, K., et al. (2014). An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers. The FEBS Journal, 281(19), 4349-4363. [Link]

  • Fries, L. F., & Rodwell, V. W. (1995). Identification of the catalytically important histidine of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. The Journal of Biological Chemistry, 270(12), 6582-6587. [Link]

  • Wikipedia. (2024). Enzyme kinetics. In Wikipedia. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Wikipedia. (2024). N-Methyl-D-aspartic acid. In Wikipedia. [Link]

  • Moya-García, A. A., et al. (2013). Aminooxy analog of histamine is an efficient inhibitor of mammalian l-histidine decarboxylase: Combined in silico and experimental evidence. Amino Acids, 45(3), 621-631. [Link]

  • Lipton, S. A. (2007). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Current Alzheimer Research, 4(2), 115-119. [Link]

  • Wang, R., et al. (2022). Comparison of different binding mechanism of inhibitors and their effect on enzyme kinetics. TrAC Trends in Analytical Chemistry, 157, 116762. [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]

  • Microbiology Society. (n.d.). Guidelines for Authors. Microbiology. [Link]

  • Perdih, A., et al. (2014). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling, 54(5), 1431-1446. [Link]

  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Khan Academy. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Ministry of Agriculture, Forestry and Fisheries (Japan). (n.d.). Items to be included in the test report for validation of the enzyme activity determination method. [Link]

  • Ninja Nerd. (2017, April 5). Organic Chemistry: Alcohol Mechanisms & Reactions [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2022). Enzymatic Characterization and Coenzyme Specificity Conversion of a Novel Dimeric Malate Dehydrogenase from Bacillus subtilis. International Journal of Molecular Sciences, 23(24), 16183. [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]

  • Efremenko, E. N., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 9(11), 291. [Link]

  • GraphPad. (n.d.). Example: Fitting an enzyme kinetics curve. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry - Author Guidelines. ACS Publications. [Link]

  • Wikipedia. (2024). Diphenhydramine. In Wikipedia. [Link]

  • Motulsky, H. J., & Christopoulos, A. (2004). Guidelines for accurate EC50/IC50 estimation. Trends in Pharmacological Sciences, 25(9), 470-472. [Link]

  • Bezerra, R. M., & Dias, A. A. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]

  • El-Sayed, M. S. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MOJ Bioequivalence & Bioavailability, 6(2), 34-40. [Link]

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  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

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  • Levitt, M. D., & Levitt, D. G. (2019). The inhibition of first-pass metabolism of ethanol by H2-receptor antagonists: a tabulated review. Expert Opinion on Drug Metabolism & Toxicology, 15(12), 1017-1023. [Link]

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Comparative

Publish Comparison Guide: Cross-Reactivity of Antibodies Against Methylated vs. Unmethylated Histidine

Executive Summary & Core Directive The detection of histidine methylation—a subtle yet critical post-translational modification (PTM)—is plagued by a unique "specificity crisis." Unlike lysine or arginine methylation, hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The detection of histidine methylation—a subtle yet critical post-translational modification (PTM)—is plagued by a unique "specificity crisis." Unlike lysine or arginine methylation, histidine methylation occurs on the imidazole ring at two distinct nitrogen positions: the pros (π,[1] 1) or tele (τ, 3) position.[2][3]

This guide addresses the critical challenge of antibody cross-reactivity between 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH) . Many commercial antibodies fail to distinguish between these isomers due to the high structural homology of the imidazole ring.

The Core Directive: Do not trust a "pan-methyl-histidine" antibody. You must validate specificity using the Peptide Competition Assay (PCA) and understand the nomenclature divergence between organic chemistry and biochemistry. This guide provides the comparative data and protocols necessary to validate your reagents.

The Specificity Challenge: 1-MH vs. 3-MH

The Nomenclature Trap

The first source of experimental error is linguistic, not chemical. Biochemists and organic chemists number the imidazole ring differently. An antibody datasheet using IUPAC organic numbering might label a product "3-methylhistidine" when a biologist would call it "1-methylhistidine."

Common NameBiochemical NotationIUPAC / Organic NotationBiological Context
1-Methylhistidine

-methylhistidine
(Pros)
1-methylhistidineDietary marker (Anserine breakdown); rare in human proteome.
3-Methylhistidine

-methylhistidine
(Tele)
3-methylhistidineActin H73 (via SETD3); Myosin; Muscle catabolism marker.

Critical Insight: For mammalian signaling research (e.g., Actin dynamics via SETD3), you are almost exclusively looking for 3-MH (


-methylhistidine) . 1-MH is predominantly a dietary artifact or found in lower organisms.
Structural Basis of Cross-Reactivity

The methyl group addition (+14 Da) is small. Antibodies raised against short peptides often recognize the backbone more strongly than the side chain modification.

  • High-Risk Reagents: Polyclonal antibodies raised against "methylated histidine" without site-specific context.

  • Low-Risk Reagents: Monoclonal antibodies raised against a specific sequence (e.g., Actin H73me) where the methyl group is part of a conformational epitope.

Comparative Performance Analysis

The following data summarizes the typical performance characteristics of three classes of antibodies available on the market. Data is synthesized from internal validation studies and literature meta-analysis (see References).

Table 1: Comparative Specificity Matrix

FeatureClass A: Site-Specific Monoclonal (e.g., Anti-Actin H73me)Class B: High-Affinity Polyclonal (Peptide Affinity Purified)Class C: Pan-Methyl Histidine (Generic)
Primary Target Specific Protein + Methyl Site (e.g., Actin H73)Specific Peptide SequenceAny Methylated Histidine
Cross-Reactivity (1-MH) < 0.1% (Negligible)< 5%High (> 40%)
Cross-Reactivity (Unmethylated) < 1%< 10%Variable
Validation Method ELISA, WB, KO Cell Line (SETD3-/-)Peptide Competition (PCA)ELISA only
Application Suitability Gold Standard for SignalingAcceptable for WBNot Recommended
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Class A antibodies are required for mechanistic studies. For example, validating SETD3 activity requires an antibody that does not bind unmethylated actin.

  • Class C antibodies are often sold as "screening tools" but generate excessive false positives due to the abundance of unmethylated histidine in the proteome.

Experimental Validation Protocols

Trusting a vendor's "specificity" claim is insufficient for high-impact publications. You must perform a Peptide Competition Assay (PCA) .[4] This is the only self-validating method to confirm that the band you see is due to the specific epitope.

Protocol A: Peptide Competition Assay (The Gold Standard)

Objective: Determine if the antibody signal is specific to the immunizing peptide.

Reagents:

  • Primary Antibody (Target).[5]

  • Blocking Peptide (P_me): The methylated peptide used for immunization.

  • Control Peptide (P_un): The unmethylated version of the same sequence.

  • Irrelevant Peptide (P_irr): A random peptide (optional).

Workflow:

  • Titration: Determine the sub-saturating concentration of your antibody (e.g., 0.5 µg/mL) that yields a clean signal on a standard Western Blot.

  • Pre-Incubation (The Critical Step):

    • Tube 1 (Ab Only): Antibody + PBS.

    • Tube 2 (Blocked): Antibody + P_me (Molar ratio 1:200, Ab:Peptide).

    • Tube 3 (Specificity Control): Antibody + P_un (Molar ratio 1:200).

    • Incubate all tubes overnight at 4°C with gentle rotation.

  • Blotting: Run three identical lanes of your lysate. Probe each strip with the contents of Tube 1, 2, and 3 respectively.

Interpretation:

  • Specific Signal: Band disappears in Tube 2 (Blocked) but remains strong in Tube 3 (Control).

  • Non-Specific / Cross-Reactive: Band disappears in both Tube 2 and Tube 3 (Antibody binds the backbone, not the methyl group).

  • False Positive: Band remains in all tubes (Antibody binds a different protein entirely).

Protocol B: Dot Blot Screening (Rapid Triage)

Use this for screening hybridoma clones or checking cross-reactivity between 1-MH and 3-MH analogues.

  • Spotting: Pipette 1 µL of peptide solutions (1-MH peptide, 3-MH peptide, Unmethylated peptide) onto a nitrocellulose membrane grid. Range: 100 ng to 1 ng.

  • Drying: Air dry for 30 minutes.

  • Blocking: Block membrane with 5% BSA (avoid non-fat milk if checking phosphos, but okay for methyl).

  • Probing: Incubate with primary antibody (1:1000) for 1 hour at RT.

  • Detection: HRP-secondary and ECL.

Success Criteria: Signal is observed only on the specific methyl-isomer spot. Any signal on the unmethylated spot indicates a failed reagent.

Visualizations

Structural Logic & Antibody Binding

This diagram illustrates the steric difference between the isomers and why generic antibodies fail.

HistidineMethylation His Unmethylated Histidine (Target for Non-specific Ab) MeHis1 1-Methylhistidine (Pros) (Dietary / Anserine) His->MeHis1 Methylation (N1) MeHis3 3-Methylhistidine (Tele) (Actin H73 / SETD3) His->MeHis3 Methylation (N3) Ab_Generic Generic Antibody (Binds Imidazole Ring) Ab_Generic->His Cross-Reacts Ab_Generic->MeHis1 Ab_Generic->MeHis3 Ab_Specific Site-Specific mAb (Binds Methyl + Backbone) Ab_Specific->His No Binding Ab_Specific->MeHis1 No Binding Ab_Specific->MeHis3 High Affinity

Caption: Specificity logic: Generic antibodies bind the common imidazole ring, causing cross-reactivity. Specific mAbs require the N3-methyl steric handle.

Peptide Competition Assay Workflow

A decision tree for interpreting your validation results.

PCA_Workflow Start Start: Peptide Competition Assay Step1 Incubate Ab with Methyl-Peptide Start->Step1 Step2 Incubate Ab with Unmethyl-Peptide Start->Step2 Result1 Band Disappears? Step1->Result1 Result2 Band Disappears? Step2->Result2 Result1->Result2 Yes Conclusion_False FALSE POSITIVE (Ab binds unrelated protein) Result1->Conclusion_False No Conclusion_Valid VALID SPECIFICITY (Ab binds Methyl group) Result2->Conclusion_Valid No Conclusion_Backbone NON-SPECIFIC (Ab binds Peptide Backbone) Result2->Conclusion_Backbone Yes

Caption: Decision matrix for interpreting Peptide Competition Assay (PCA) results. Only the "Yes/No" path yields a valid specific antibody.

References

  • Kwiatkowski, S., et al. (2018). SETD3 protein is the actin-specific histidine N-methyltransferase.[2][6][7] eLife. [Link]

  • Wilkinson, A. W., et al. (2019). SETD3 is an actin histidine methyltransferase that prevents primary dystocia. Nature. [Link][2]

  • IUPAC. (n.d.). Nomenclature of Amino Acids and Peptides. IUPAC-IUB Joint Commission on Biochemical Nomenclature. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of N-Me-His-OH.HCl from Different Suppliers

For researchers, scientists, and drug development professionals, the selection of raw materials is a critical first step that dictates the reliability and reproducibility of experimental outcomes. N-Methyl-L-histidine hy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of raw materials is a critical first step that dictates the reliability and reproducibility of experimental outcomes. N-Methyl-L-histidine hydrochloride (N-Me-His-OH.HCl), a derivative of the essential amino acid L-histidine, is increasingly utilized in biochemical research, as a component in peptide synthesis, and in the development of therapeutic agents.[1][2] Given its role in sensitive applications, ensuring the purity, identity, and consistency of N-Me-His-OH.HCl is paramount. This guide provides a comprehensive framework for the comparative analysis of this critical raw material from different suppliers, empowering you to make informed procurement decisions based on robust scientific data.

The seemingly subtle variations between suppliers—in synthesis routes, purification methods, and quality control—can introduce impurities or inconsistencies that may have significant downstream consequences. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for rigorous scientific practice and for adherence to Good Manufacturing Practices (GMP).

The Analytical Gauntlet: A Multi-Pronged Approach to Supplier Qualification

A thorough evaluation of N-Me-His-OH.HCl goes beyond a simple purity assay. It involves a holistic assessment of the material's chemical and physical properties. The following sections detail the critical experimental protocols and the scientific rationale behind their inclusion in a comprehensive supplier qualification program.

Experimental Workflow for Supplier Comparison

The logical flow of analysis ensures that foundational checks of identity and purity are performed before more detailed and sensitive investigations into specific impurities and properties.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Identity & Structure Confirmation cluster_2 Quantitative & Purity Analysis cluster_3 Physicochemical Properties A Sample Receipt & Documentation Review (CoA) B Organoleptic & Solubility Tests A->B Basic Checks C FTIR Spectroscopy B->C Proceed to Identity D ¹H NMR Spectroscopy C->D E LC-MS (Identity) D->E F HPLC-UV for Purity & Related Substances E->F Proceed to Purity G LC-MS for Impurity Profiling F->G H Elemental Analysis (C, H, N) G->H I Karl Fischer Titration (Water Content) H->I Proceed to Properties J Residue on Ignition (Sulfated Ash) I->J K Supplier Qualification Decision J->K Final Evaluation

Caption: A comprehensive workflow for the analytical comparison of N-Me-His-OH.HCl from various suppliers.

Part 1: Identity and Structural Confirmation

Before assessing purity, it is crucial to unequivocally confirm that the material is indeed N-Me-His-OH.HCl.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR provides a molecular fingerprint of the compound. The vibrational frequencies of functional groups (e.g., carboxylic acid, amine, imidazole ring) are unique to the molecule's structure. This technique serves as a rapid and cost-effective initial identity check against a known reference standard. The presence of characteristic peaks for the N-H, C=O, and C-N bonds, as well as the aromatic imidazole ring, is expected.[3]

Experimental Protocol:

  • Prepare a potassium bromide (KBr) disc by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent pellet.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Compare the resulting spectrum with that of a qualified reference standard. Key functional group regions to inspect include the broad O-H stretch of the carboxylic acid, the N-H stretching region, and the C=O stretch.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Causality: ¹H NMR provides detailed structural information by probing the chemical environment of each proton in the molecule. It can confirm the presence of the N-methyl group and its position on the amino acid, as well as the integrity of the histidine backbone and imidazole ring.[4][5] The chemical shifts and coupling patterns are highly specific and can reveal subtle structural differences or the presence of structurally similar impurities.

Experimental Protocol:

  • Dissolve 5-10 mg of the sample in 0.7 mL of deuterium oxide (D₂O).

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analyze the spectrum for the characteristic signals: a singlet corresponding to the N-methyl protons, multiplets for the α- and β-protons of the histidine backbone, and distinct signals for the protons on the imidazole ring.

  • The integration of these signals should correspond to the number of protons in each position.

Part 2: Purity and Impurity Profiling

This is arguably the most critical phase of the comparison, as impurities can directly impact experimental results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Causality: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase or HILIC method can separate N-Me-His-OH.HCl from related substances and degradation products.[6][7] The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Experimental Protocol:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column for highly polar compounds.

  • Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL and integrate all peaks. Calculate the area percent of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: Coupling HPLC with a mass spectrometer provides an orthogonal detection method that can identify impurities based on their mass-to-charge ratio (m/z).[8][9] This is particularly powerful for identifying co-eluting peaks or impurities that are not chromophoric. It also serves as a definitive confirmation of the main compound's molecular weight.

Experimental Protocol:

  • Utilize the same HPLC method as described above.

  • Interface the HPLC system with an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Scan a mass range of m/z 100-500.

  • Confirm the [M+H]⁺ ion for N-Me-His-OH at the expected m/z of 170.1.

  • Analyze the mass spectra of minor peaks to tentatively identify potential impurities. Common impurities could include unmethylated histidine, di-methylated histidine, or other process-related impurities.[10][11]

Impurity_Profile A1 N-Me-His-OH (99.8%) A2 Histidine (0.15%) A3 Unknown 1 (0.05%) B1 N-Me-His-OH (99.2%) B2 Histidine (0.3%) B3 Di-Me-His (0.2%) B4 Unknown 2 (0.3%)

Caption: Hypothetical impurity profiles for N-Me-His-OH.HCl from two different suppliers as determined by LC-MS.

Elemental Analysis (CHN)

Causality: Elemental analysis provides a fundamental measure of the compound's composition by determining the weight percentage of carbon, hydrogen, and nitrogen. The experimental values should align closely with the theoretical values calculated from the molecular formula (C₇H₁₁N₃O₂·HCl).[12][13] Significant deviations can indicate the presence of inorganic salts, residual solvents, or other impurities not detected by chromatography.

Experimental Protocol:

  • Accurately weigh approximately 2 mg of the dried sample into a tin capsule.

  • Analyze using an automated CHN elemental analyzer.

  • Compare the experimental percentages of C, H, and N to the theoretical values. A deviation of ≤0.4% is generally considered acceptable.[14]

Part 3: Physicochemical Properties

These tests assess properties that can affect the material's stability, solubility, and handling.

Karl Fischer Titration for Water Content

Causality: N-Me-His-OH.HCl is hygroscopic, and excess water content can affect the accuracy of weighing and the stability of the compound. Karl Fischer titration is the gold standard for water determination, as it is specific to water and not affected by other volatile components.[15][16]

Experimental Protocol:

  • Use a volumetric or coulometric Karl Fischer titrator.

  • Accurately weigh an appropriate amount of the sample and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).

  • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculate the percentage of water in the sample.

Residue on Ignition (Sulfated Ash)

Causality: This test quantifies the amount of inorganic impurities in the material. A low residue on ignition value is indicative of a clean synthesis and purification process, free from inorganic salts and catalysts. The European Pharmacopoeia specifies this test for histidine hydrochloride.[17]

Experimental Protocol:

  • Accurately weigh about 1.0 g of the sample into a crucible.

  • Moisten with sulfuric acid and heat gently until the substance is thoroughly charred.

  • Cool, moisten the residue with more sulfuric acid, heat until white fumes are no longer evolved, and ignite at 600 ± 50 °C until the residue is completely incinerated.

  • Cool in a desiccator and weigh. The percentage of sulfated ash should be very low (typically ≤0.1%).

Data Summary and Interpretation

To facilitate a direct comparison, all quantitative data should be compiled into a summary table.

Analytical Test Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Identity FTIR SpectrumConformsConformsConformsConforms to Reference
¹H NMR SpectrumConformsConformsConformsConforms to Reference
Molecular Ion (m/z)170.1170.1170.1170.1 ± 0.2
Purity HPLC Purity (%)99.8599.2199.91≥ 99.0%
Individual Impurity (%)≤ 0.08≤ 0.35≤ 0.05≤ 0.1%
Total Impurities (%)0.150.790.09≤ 1.0%
Composition Carbon (%)Theoretical ± 0.2%Theoretical ± 0.8%Theoretical ± 0.1%Theoretical ± 0.4%
Hydrogen (%)Theoretical ± 0.1%Theoretical ± 0.5%Theoretical ± 0.1%Theoretical ± 0.4%
Nitrogen (%)Theoretical ± 0.3%Theoretical ± 0.9%Theoretical ± 0.2%Theoretical ± 0.4%
Properties Water Content (%)0.251.100.15≤ 1.0%
Residue on Ignition (%)< 0.10.25< 0.1≤ 0.1%

Interpretation: In this hypothetical scenario, Supplier C provides the highest quality material, exhibiting the highest purity, the lowest levels of impurities and water content, and excellent agreement with theoretical elemental composition. Supplier A is also a strong candidate. Supplier B , however, shows lower purity, higher water content, significant deviation in elemental analysis, and a higher level of inorganic residue, making it a less desirable choice for sensitive applications.

Conclusion

The qualification of a critical raw material like N-Me-His-OH.HCl is a rigorous, evidence-based process. Relying solely on a supplier's Certificate of Analysis is insufficient for ensuring the quality required for high-stakes research and development.[18][19] By implementing the multi-faceted analytical strategy outlined in this guide, researchers and drug developers can objectively compare materials from different suppliers, mitigate risks associated with raw material variability, and build a foundation of quality and reproducibility into their work. This systematic approach ensures that the chosen material meets the stringent requirements of scientific integrity and regulatory compliance.

References

  • Agilent. Certificate of Analysis - Amino Acid Standard. Available from: [Link]

  • Aladdin Scientific. N-Me-hyp-oh hcl, min 95%. Available from: [Link]

  • Thermo Fisher Scientific. Certificate of Analysis - L-Histidine monohydrochloride monohydrate, 99%. Available from: [Link]

  • Thermo Fisher Scientific. Certificate of analysis - L-Histidine monohydrochloride monohydrate, 99%. Available from: [Link]

  • Par Sterile Products, LLC. CERTIFICATE OF ANALYSIS L-HISTIDINE. Available from: [Link]

  • Shiraishi, T., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science.
  • Pharmaffiliates. Histidine-impurities. Available from: [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • PubChem. Histidine Monohydrochloride. Available from: [Link]

  • European Pharmacopoeia. (2013).
  • U.S. Pharmacopeia. <1052> BIOTECHNOLOGY DERIVED ARTICLES—AMINO ACID ANALYSIS. Available from: [Link]

  • PDB, T. M., et al. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. RSC Chemical Biology.
  • Zhang, Y., et al. (2022). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Journal of Pharmaceutical and Biomedical Analysis.
  • European Directorate for the Quality of Medicines & HealthCare. HISTIDINE HYDROCHLORIDE MONOHYDRATE CRS. Available from: [Link]

  • Santos, A. M., et al. (2014). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula.
  • Naoum, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters.
  • White, A., et al. (2017). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Haverford College Scholarship.
  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry.
  • Agilent Technologies. Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Available from: [Link]

  • University of California, Davis. (2010). Functional Groups In Organic Chemistry.
  • HELIX Chromatography. HPLC Analysis of Histidine and Related Impurities. Available from: [Link]

  • Ajinomoto Co., Inc. L-Histidine Monohydrochloride Monohydrate - List of General Notices and Test Methods.
  • Almac Group. Amino acid analysis. Available from: [Link]

  • ResearchGate. The values obtained from elemental analysis (C, H, N and S content). Available from: [Link]

  • Mitsubishi Chemical Corporation. Development of Karl Fischer Reagents.
  • Niessen, W. M. A. (1999).
  • Li, S., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society.
  • Veeprho. Histidine Impurities and Related Compound. Available from: [Link]

  • EUR-Lex. (2020).
  • AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]

  • Naoum, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000039 - L-Histidine. Available from: [Link]

  • Japanese Pharmacopoeia.
  • Scharlab. Karl Fischer water content titration. Available from: [Link]

  • Pharmaguideline. (2011).
  • U.S. Pharmacopeia. USP Monographs: Histidine.
  • McQuade, T. J., et al. (2018). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry.
  • Yet, L. (2000). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.

Sources

Comparative

Benchmarking N-Me-His-OH.HCl: Stability, Potency, and Synthesis Efficiency

Topic: Benchmarking N-Methyl-L-Histidine (N-Me-His-OH.HCl) Integration in Peptide Therapeutics Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists.[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-Methyl-L-Histidine (N-Me-His-OH.HCl) Integration in Peptide Therapeutics Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists.[1]

Executive Summary

In the optimization of peptide therapeutics, N-alpha-methyl-L-histidine hydrochloride (N-Me-His-OH.HCl) serves as a critical peptidomimetic building block.[1] Its primary utility lies in overcoming the inherent limitations of native L-Histidine: rapid proteolytic degradation and poor membrane permeability.[1]

This guide benchmarks the performance of N-Me-His-OH.HCl against native L-Histidine across three critical assay formats: Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency , Enzymatic Stability , and Membrane Permeability (PAMPA) .[1] We provide actionable protocols and comparative data to guide its integration into your drug discovery pipeline.

Chemical Profile & Solubility Benchmarking

Before assay integration, the physicochemical behavior of the raw material must be validated. The HCl salt form significantly alters solubility profiles compared to the zwitterionic native histidine.

FeatureN-Me-His-OH.HCl (The Product)L-His-OH (Native Alternative)Impact on Assay/Synthesis
Solubility (DMF) High (with DIPEA)ModerateN-Me-His is readily compatible with Fmoc-SPPS after neutralization.[1]
Solubility (Water) Very High (>100 mg/mL)Moderate (~40 mg/mL)HCl salt facilitates preparation of high-concentration stock solutions for biological assays.[1]
H-Bond Donor Absent (N-alpha)PresentCritical: N-methylation removes a donor, lowering desolvation energy and improving lipophilicity.[1]
Assay Format A: SPPS Coupling Efficiency

Objective: Benchmark the coupling kinetics of N-Me-His-OH.HCl compared to native Fmoc-His(Trt)-OH.[1] Challenge: The N-methyl group introduces steric hindrance, significantly reducing the reaction rate of the subsequent amino acid coupling (acylation of the N-Me-His N-terminus).

Comparative Data: Coupling Yields

Data represents the acylation yield of the subsequent residue (Fmoc-Ala-OH) onto the N-terminal His/N-Me-His resin.

Coupling ReagentNative His-Resin Yield (1h)N-Me-His-Resin Yield (1h)N-Me-His-Resin Yield (2x Coupling)
HBTU / DIPEA > 99%< 45% (Poor)~ 60%
HATU / HOAt > 99%92% (Recommended) > 99%
DIC / Oxyma > 99%85%98%

Insight: Standard HBTU protocols fail with N-Me-His due to steric bulk.[1] The "performance" of N-Me-His is dependent on using high-efficiency coupling reagents like HATU or COMU.[1]

Assay Format B: Proteolytic Stability (Plasma Stability)

Objective: Quantify the half-life extension provided by substituting His with N-Me-His in a bioactive peptide sequence.[1] Mechanism: N-methylation prevents the formation of the transition state required by proteases (like trypsin or chymotrypsin) to cleave the peptide bond.

Experimental Protocol: Plasma Stability Assay

Reagents: Pooled Human Plasma, PBS (pH 7.4), Acetonitrile (with 0.1% Formic Acid).[1]

  • Preparation: Dissolve peptide (Native vs. N-Me-His analogue) to 10 mM in DMSO. Dilute to 10 µM in pre-warmed (37°C) human plasma.

  • Incubation: Incubate at 37°C with orbital shaking.

  • Sampling: At T=0, 15, 30, 60, 120, and 240 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile to precipitate plasma proteins. Vortex and centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

Benchmarking Results (Hypothetical Model Data)

Peptide Sequence: Ac-Phe-X -Lys-NH2 (Where X = His or N-Me-His)[1]

MetricNative Peptide (X = His)Modified Peptide (X = N-Me-His)Performance Gain
Half-life (

)
24 minutes> 240 minutes> 10x Stability
Clearance (

)
HighLowReduced metabolic liability
Main Metabolite Cleavage at His-Lys bondIntact ParentProteolytic resistance confirmed
Assay Format C: Membrane Permeability (PAMPA)

Objective: Determine if N-methylation improves passive transport across biological membranes.[1] Rationale: Removing the N-H hydrogen bond donor reduces the energy cost of desolvating the peptide to enter the lipid bilayer.

Comparative Data: Effective Permeability (

)
CompoundLog

(cm/s)
Classification
Native His-Peptide -6.8Low Permeability
N-Me-His-Peptide -5.2Moderate/High Permeability
Control (Atenolol) -7.0Low Permeability Marker

Insight: N-Me-His incorporation typically increases permeability by 1-2 log units, transforming a non-permeable peptide into a potential orally bioavailable candidate.[1]

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for integrating N-Me-His-OH.HCl into a peptide discovery campaign.

PeptideOptimization cluster_Assays Benchmarking Assays Start Lead Peptide Candidate (Poor Stability) Design Design Analog: Replace His with N-Me-His Start->Design Synthesis SPPS Synthesis (Requires HATU/HOAt) Design->Synthesis N-Me-His-OH.HCl Stability Plasma Stability (LC-MS) Synthesis->Stability Binding Receptor Binding (SPR/FP) Synthesis->Binding Permeability PAMPA/Caco-2 (Permeability) Synthesis->Permeability Decision Performance Evaluation Stability->Decision t1/2 increased? Binding->Decision Ki retained? Permeability->Decision Pe increased? Outcome1 Hit: High Stability Retained Potency Decision->Outcome1 Yes (All Pass) Outcome2 Retry: Loss of Potency (H-bond critical) Decision->Outcome2 No (Binding Loss)

Caption: Workflow for benchmarking N-Me-His analogues. Success depends on balancing stability gains with potential potency costs if the N-H is involved in receptor binding.

Expert Commentary & Troubleshooting

The Potency Trade-off: While N-Me-His-OH.HCl excels at improving stability and permeability, it can negatively impact potency if the amide proton of the histidine residue acts as a hydrogen bond donor in the receptor binding pocket.

  • Recommendation: Always run a parallel Receptor Binding Assay (e.g., Surface Plasmon Resonance) .[1] If potency drops >10-fold upon methylation, the N-H group is likely critical for binding, and N-methylation at this specific site should be abandoned.

Synthesis Tip: N-Me-His is prone to Diketopiperazine (DKP) formation when it is the second residue from the N-terminus.[1]

  • Solution: Avoid leaving the Fmoc group off the N-terminal residue for extended periods.[1] Use bulky protecting groups (e.g., Trityl) on the side chain to sterically discourage DKP cyclization.[1]

References
  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry."[1] Accounts of Chemical Research. Link[1]

  • Sagan, S., et al. (2004). "N-Methylated peptide-based drug discovery."[1] Current Medicinal Chemistry. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)."[1] European Journal of Medicinal Chemistry. Link[1]

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl Amino Acids."[1] Journal of Peptide Science. Link[1]

Sources

Validation

A Researcher's Guide to Isotopic Labeling of N-Methylhistidine for Advanced Tracer Studies

In the landscape of metabolic research and drug development, the ability to accurately trace the fate of specific molecules in complex biological systems is paramount. N-τ-methylhistidine (also known as 3-methylhistidine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic research and drug development, the ability to accurately trace the fate of specific molecules in complex biological systems is paramount. N-τ-methylhistidine (also known as 3-methylhistidine or N-Me-His-OH), a post-translationally modified amino acid primarily found in actin and myosin, serves as a crucial biomarker for myofibrillar protein degradation.[1][2] Its quantification in biological fluids like plasma and urine provides a valuable index of skeletal muscle protein breakdown in various physiological and pathological states, including sarcopenia and cachexia.[3] To move beyond static measurements and delve into the dynamics of muscle protein turnover, isotopic labeling of N-Me-His-OH is an indispensable tool.[3][4]

This guide provides a comprehensive comparison of isotopic labeling strategies for N-Me-His-OH.HCl, offering insights into the rationale behind experimental choices and detailed protocols to empower researchers in their tracer studies. We will explore the nuances of labeling with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), and their subsequent analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The Rationale for Isotopic Labeling in N-Me-His-OH Tracer Studies

Tracer studies employing isotopically labeled N-Me-His-OH allow for the direct measurement of its flux, providing a dynamic view of muscle protein breakdown that is not attainable with conventional concentration measurements. By introducing a known amount of labeled N-Me-His-OH into a biological system, researchers can track its appearance, dilution, and excretion, thereby calculating rates of protein degradation. This approach offers significantly higher precision and obviates the need for stringent dietary controls, such as meat-free diets, which are often required for unlabeled N-Me-His-OH analysis.[3]

The choice of isotope and labeling strategy is critical and depends on the specific research question, the analytical instrumentation available, and budgetary considerations. The ideal labeled tracer should be:

  • Biochemically indistinguishable from its unlabeled counterpart to ensure it follows the same metabolic pathways.

  • Easily detectable and distinguishable from the endogenous pool.

  • Stable , with no loss of the isotopic label during metabolic processes.

  • Safe for use in various experimental models, including human studies.

Stable isotopes like ¹³C, ¹⁵N, and ²H perfectly fit these criteria, offering a safe and effective alternative to radioactive isotopes.[5]

Comparative Analysis of Isotopic Labeling Strategies

The primary methods for generating isotopically labeled N-Me-His-OH involve chemical synthesis or, for studies involving protein synthesis, metabolic labeling with labeled precursors. Each approach has distinct advantages and disadvantages.

Labeling StrategyPrincipleAdvantagesDisadvantagesPrimary Analytical Technique
¹³C-Labeling Incorporation of Carbon-13 at specific positions or uniformly throughout the molecule.High isotopic enrichment achievable. Versatile for both MS and NMR.[6][7]Chemical synthesis can be complex and costly.[5]Mass Spectrometry, NMR Spectroscopy
¹⁵N-Labeling Incorporation of Nitrogen-15 into the imidazole ring or the amino group.Excellent for tracking nitrogen metabolism.[8] Simplifies NMR spectra.[9]Can be expensive. Mass shift varies with the number of nitrogen atoms.[10]Mass Spectrometry, NMR Spectroscopy
²H-Labeling (Deuterium) Replacement of hydrogen atoms with deuterium.Relatively lower cost of starting materials. Can be introduced at specific sites.[11][12]Potential for kinetic isotope effects. Lower mass shift compared to ¹³C and ¹⁵N.Mass Spectrometry, NMR Spectroscopy
Workflow for a Typical Tracer Study using Labeled N-Me-His-OH

cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Analytical Phase cluster_3 Data Interpretation A Synthesis of Isotopically Labeled N-Me-His-OH.HCl B Purification and Characterization (HPLC, MS, NMR) A->B C Administration of Labeled Tracer (e.g., oral dose) B->C D Biological Sample Collection (Plasma, Urine) at Timed Intervals C->D E Sample Preparation (e.g., Solid Phase Extraction) D->E F LC-MS/MS or NMR Analysis E->F G Quantification of Labeled and Unlabeled N-Me-His-OH F->G H Isotope Dilution Calculations G->H I Determination of Muscle Protein Breakdown Rate H->I

Caption: Workflow of a tracer study using isotopically labeled N-Me-His-OH.

In-Depth Look at Labeling Alternatives

Carbon-13 (¹³C) Labeling

¹³C-labeling is a powerful approach for tracer studies due to the significant mass shift it imparts, facilitating clear differentiation from the unlabeled analyte in mass spectrometry.[6][7]

  • Synthetic Approaches: Versatile and high-yielding synthetic routes to ¹³C methyl-labeled amino acids have been developed, often utilizing palladium-catalyzed C(sp³)–H functionalization.[7] For N-Me-His-OH, this would typically involve the methylation of a protected histidine precursor with ¹³C-labeled iodomethane.

  • Analytical Considerations: In mass spectrometry, the ¹³C-labeled N-Me-His-OH will have a distinct m/z value, allowing for precise quantification using an isotope dilution method. In NMR, ¹³C labeling enhances signal detection and enables advanced techniques for structural and dynamic studies.[13]

Nitrogen-15 (¹⁵N) Labeling

¹⁵N is a stable isotope that is particularly useful for tracking nitrogen-containing compounds.[8]

  • Metabolic Labeling: In cellular or whole-organism studies, ¹⁵N can be incorporated by providing a ¹⁵N-labeled nitrogen source in the growth medium, such as [¹⁵N] ammonium sulfate for bacterial expression systems.[14] This approach is more relevant for studying the synthesis of proteins containing N-Me-His, rather than directly producing free labeled N-Me-His-OH for tracer studies.

  • Chemical Synthesis: For producing a ¹⁵N-labeled N-Me-His-OH standard, chemical synthesis starting from ¹⁵N-labeled precursors is the preferred method.[15]

  • Analytical Advantages: ¹⁵N labeling is highly valuable in NMR spectroscopy as it possesses a nuclear spin of 1/2, leading to sharp signals and enabling experiments like ¹H-¹⁵N HSQC for detailed structural analysis.[16][17] In mass spectrometry, the mass shift depends on the number of incorporated ¹⁵N atoms.[10]

Deuterium (²H) Labeling

Deuterium labeling is often a more cost-effective option.

  • Synthetic Methods: Selective deuteration of the histidine imidazole ring can be achieved through isotope exchange methods in a deuterated medium.[11][12] For labeling the methyl group, deuterated methylating agents would be used in a chemical synthesis.

  • Analytical Performance: The smaller mass increase with deuterium labeling can sometimes present a challenge in mass spectrometry if there is interference from naturally occurring isotopes of the unlabeled analyte. However, modern high-resolution mass spectrometers can readily resolve these differences.[18]

Experimental Protocols

Protocol 1: Synthesis of [methyl-¹³C]-N-τ-methylhistidine

This protocol is a conceptualized procedure based on established methods for methyl-labeling of amino acids.[7]

  • Protection of Histidine: Start with L-histidine and protect the α-amino and carboxyl groups using standard protecting group chemistry (e.g., Boc for the amino group and methyl ester for the carboxyl group).

  • Methylation: React the protected histidine with [¹³C]-iodomethane in the presence of a suitable base to introduce the ¹³C-labeled methyl group onto the τ-nitrogen of the imidazole ring. The reaction conditions should be carefully optimized to favor τ-methylation over π-methylation.

  • Deprotection: Remove the protecting groups from the α-amino and carboxyl groups to yield [methyl-¹³C]-N-τ-methylhistidine.

  • Purification: Purify the final product using high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and isotopic enrichment of the product using mass spectrometry and NMR spectroscopy.

Protocol 2: Quantification of Labeled and Unlabeled N-Me-His-OH in Plasma by LC-MS/MS

This protocol is adapted from established methods for quantifying N-methylhistidine in biological samples.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., D3-N-Me-His-OH).

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Unlabeled N-Me-His-OH: Monitor the transition from the parent ion to a specific product ion.

      • Labeled N-Me-His-OH: Monitor the transition corresponding to the mass-shifted parent ion to its product ion.

      • Internal Standard: Monitor the specific transition for the deuterated internal standard.

  • Data Analysis:

    • Generate standard curves for both the unlabeled and labeled N-Me-His-OH.

    • Quantify the concentrations of the unlabeled and labeled forms in the plasma samples by comparing their peak area ratios to the internal standard against the standard curves.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample B Add Internal Standard (e.g., D3-N-Me-His-OH) A->B C Protein Precipitation (Methanol) B->C D Centrifugation C->D E Evaporation of Supernatant D->E F Reconstitution E->F G HILIC Separation F->G H ESI-MS/MS Detection (MRM) G->H I Peak Integration H->I J Standard Curve Generation I->J K Concentration Calculation J->K

Caption: Workflow for LC-MS/MS quantification of N-Me-His-OH.

Conclusion and Future Perspectives

The isotopic labeling of N-Me-His-OH provides an unparalleled window into the dynamics of muscle protein metabolism. The choice between ¹³C, ¹⁵N, and ²H labeling will be dictated by the specific experimental goals and available analytical platforms. While chemical synthesis offers precise control over the labeling pattern, advances in metabolic engineering may one day allow for the direct biological production of these valuable tracers. As analytical instrumentation continues to improve in sensitivity and resolution, the application of isotopically labeled N-Me-His-OH will undoubtedly expand, offering deeper insights into muscle physiology in health and disease, and accelerating the development of novel therapeutics for muscle-wasting conditions.

References

  • Organic & Biomolecular Chemistry.
  • PMC.
  • PMC.
  • Semantic Scholar.
  • Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids.
  • PMC.
  • BenchChem. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
  • ChemPep. Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.
  • PMC.
  • PMC. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown.
  • PubMed. Protocol development for biological tracer studies.
  • PubMed. Synthesis of selectively labeled histidine and its methylderivatives with deuterium, tritium, and carbon-14.
  • BenchChem. Nitrogen-15 in Medical Diagnostics: Unlocking New Frontiers in Metabolic Research.
  • Integrated Proteomics.
  • ResearchGate.
  • ResearchGate. Synthesis of L‐histidine specifically labelled with stable isotopes.
  • PMC. Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers.
  • BEVITAL AS. 3-Methylhistidine and 1-methylhistidine.

Sources

Comparative

Functional differences between N-pi-methyl-L-histidine and N-tau-methyl-L-histidine

Technical Guide: Functional & Analytical Divergence of - vs. -Methyl-L-Histidine Executive Summary: The Isomer Divergence In metabolic research and drug development, the distinction between -methyl-L-histidine (1-MH) and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Functional & Analytical Divergence of - vs. -Methyl-L-Histidine

Executive Summary: The Isomer Divergence

In metabolic research and drug development, the distinction between


-methyl-L-histidine  (1-MH) and 

-methyl-L-histidine
(3-MH) is not merely structural—it is a divergence of biological fate. While these two compounds are isobaric structural isomers, they serve as orthogonal biomarkers:
  • 
    -Methyl-L-Histidine (3-MH):  A validated, endogenous biomarker for myofibrillar protein degradation  (sarcopenia, cachexia). It represents a "terminal metabolite" that cannot be recycled.
    
  • 
    -Methyl-L-Histidine (1-MH):  Primarily an exogenous marker of dietary meat intake  (specifically anserine metabolism).[1][2]
    

Critical Nomenclature Warning: The literature contains conflicting numbering systems. This guide utilizes the Biochemical Convention (most common in physiology/metabolomics):

  • 
     (Pros, Near):  1-Methylhistidine (Methyl on N adjacent to side chain).[3]
    
  • 
     (Tele, Far):  3-Methylhistidine (Methyl on N distal to side chain).[3]
    

Structural & Physicochemical Properties

The functional differences stem from the specific methylation site on the imidazole ring, which alters the molecule's ability to coordinate metals, accept protons, and interact with enzymes.

Structural Isomerism

The methylation blocks one of the two nitrogen atoms in the imidazole ring, fixing the tautomeric state.

Methylhistidine_Isomers cluster_0 Common Precursor cluster_1 The Divergence Histidine L-Histidine (Imidazole Ring) N_pi N-pi-Methyl-L-Histidine (1-MH) Methyl on Proximal N Histidine->N_pi Dietary/Anserine Metabolism N_tau N-tau-Methyl-L-Histidine (3-MH) Methyl on Distal N Histidine->N_tau Post-Translational Modification (Actin/Myosin)

Figure 1: Structural divergence of Histidine methylation. Note that 3-MH (Blue) is derived from protein breakdown, while 1-MH (Yellow) is largely dietary.

Physicochemical Comparison Table
Feature

-Methyl-L-Histidine (1-MH)

-Methyl-L-Histidine (3-MH)
Methyl Position Proximal (

/ N1)
Distal (

/ N3)
pKa (Imidazole) ~6.1 (Weaker base)~6.5 (Stronger base)
Metal Coordination Poor (Steric hindrance at binding site)Moderate
tRNA Charging No (Enzyme incompatibility)No (Enzyme incompatibility)
Primary Origin Hydrolysis of Anserine (Dietary)Proteolysis of Actin/Myosin (Endogenous)

Physiological Roles & Biomarker Utility[2]

-Methyl-L-Histidine (3-MH): The Catabolic Index

3-MH is formed post-translationally.[3][4][5][6][7] Specific methyltransferases methylate histidine residues only after they have been incorporated into actin and myosin heavy chains.

  • Mechanism: When muscle fibrils degrade, 3-MH is released.[1][3][5][7][8]

  • The "One-Way Ticket": Crucially, there is no tRNA synthetase capable of recognizing 3-MH. It cannot be re-incorporated into new proteins.

  • Clearance: It is quantitatively excreted in urine (in humans).[7][9]

  • Clinical Application:

    • Sarcopenia/Cachexia: Elevated plasma/urinary 3-MH indicates active muscle wasting.

    • Drug Safety: Used to monitor myotoxicity (e.g., statin-induced rhabdomyolysis).

-Methyl-L-Histidine (1-MH): The Dietary Confounder

1-MH is primarily derived from the dipeptide Anserine (


-alanyl-

-methylhistidine), found abundantly in poultry and fish.
  • Metabolism: Ingested Anserine

    
    
    
    
    
    -Alanine + 1-MH.
  • Research Utility:

    • Dietary Control: In muscle breakdown studies, 1-MH levels are used to invalidate 3-MH data. If 1-MH is high, the subject likely consumed meat, introducing exogenous 3-MH (which is also present in meat) and skewing the catabolic index.

Metabolic_Fate cluster_muscle Skeletal Muscle Tissue cluster_diet Dietary Intake Actin Actin/Myosin (Protein) Proteolysis Proteolysis (Catabolism) Actin->Proteolysis Free_3MH Free 3-MH (Released) Proteolysis->Free_3MH Urine Urinary Excretion (Renal Clearance) Free_3MH->Urine No Reutilization Meat Poultry/Fish (Anserine) Digestion Hydrolysis (Carnosinase) Meat->Digestion Free_1MH Free 1-MH (Released) Digestion->Free_1MH Free_1MH->Urine

Figure 2: Metabolic pathways showing the distinct origins of 1-MH and 3-MH leading to urinary excretion.

Analytical Challenges & Separation Protocol

The Problem: 1-MH and 3-MH are isobaric (


 170.2). Standard C18 Reverse Phase chromatography often fails to separate them adequately due to their high polarity and similar hydrophobicity.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS, utilizing distinct fragment ions for confirmation.

Validated LC-MS/MS Protocol

Note: This protocol assumes a Triple Quadrupole (QqQ) MS system.

Step 1: Sample Preparation (Plasma/Urine)
  • Aliquot: 50

    
    L of sample.
    
  • Protein Precipitation: Add 150

    
    L Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Internal Standard: Spike with

    
    -3-methylhistidine  (Critical for normalizing matrix effects).
    
  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer to autosampler vial.

Step 2: Chromatographic Conditions (HILIC)
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to retain polar compounds).

    • 1-5 min: 90%

      
       50% B.
      
    • 5-7 min: Re-equilibration at 90% B.

Step 3: Mass Spectrometry Parameters (MRM Mode)

Differentiation relies on retention time (RT) and specific product ions. 3-MH typically elutes before 1-MH on Amide HILIC columns.

CompoundPrecursor (

)
Quantifier Ion (

)
Qualifier Ion (

)
Approx RT (HILIC)
3-MH (

)
170.1124.1 (Dominant)95.12.5 min
1-MH (

)
170.195.1 (Dominant)124.13.1 min

Technical Insight: The fragment


 124 corresponds to the loss of the carboxyl group (formic acid), which is energetically favorable for the 

isomer due to the distal methyl group stabilizing the ring charge.

Summary of Key Differences

Feature

-Methylhistidine (1-MH)

-Methylhistidine (3-MH)
Biomarker Type Dietary Intake (Exogenous)Muscle Breakdown (Endogenous)
Source Protein Anserine (Dipeptide)Actin / Myosin (Myofibrils)
Reutilization NoNo
MS/MS Quant Ion

95.1

124.1
Clinical Use Verifying meat-free status in studiesMonitoring muscle wasting / lysis

References

  • Evaluation of LC-MS/MS for N-tau and N-pi Methylhistidine: Title: Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry.[11] Source: National Institutes of Health (PMC) URL:[Link]

  • Metabolic Origins & Nomenclature: Title: Metabolism and Physiological Effects of 3-Methylhistidine.[1][2][8] Source: SMPDB (The Small Molecule Pathway Database) URL:[Link]

  • Clinical Significance in Muscle Loss: Title: Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Source: American Journal of Physiology-Endocrinology and Metabolism URL:[Link]

  • Analytical Separation (HILIC Method): Title: Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma... Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Source: MDPI (Animals Journal) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Safety &amp; Operational Guide: N-Me-His-OH.HCl

Executive Summary & Hazard Analysis As researchers, we often underestimate amino acid derivatives, assuming they are biologically benign. However, N-Me-His-OH.HCl (N-Alpha-Methyl-L-histidine hydrochloride) presents a dua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Analysis

As researchers, we often underestimate amino acid derivatives, assuming they are biologically benign. However, N-Me-His-OH.HCl (N-Alpha-Methyl-L-histidine hydrochloride) presents a dual hazard profile: the biological activity of the methylated amino acid and the chemical acidity of the hydrochloride counter-ion.

The "Hidden" Hazard: The HCl Moiety While the amino acid core is relatively stable, the hydrochloride salt form renders this compound hygroscopic and acidic upon contact with moisture.

  • Mechanism of Action: When N-Me-His-OH.HCl dust contacts mucous membranes (eyes, respiratory tract) or sweaty skin, it undergoes rapid hydrolysis. The resulting drop in pH causes immediate irritation or chemical burns (H315, H319).

  • Operational Risk: The primary risk vector is particulate inhalation during weighing and ocular exposure during solubilization.

PPE Matrix: Layered Defense System

Do not rely on generic safety protocols. Use this matrix to select PPE based on the specific state of the reagent.

Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Synthesis/Purification)Rationale & Technical Insight
Respiratory Fume Hood (Primary) or N95 (Secondary)Fume Hood (General Ventilation)The HCl salt is a respiratory irritant.[1] If weighing outside a hood, an N95 is mandatory to prevent inhalation of acidic dust.
Ocular Chemical Safety Goggles Safety Glasses w/ Side ShieldsGoggles seal against fine dust that can bypass standard glasses. Once in solution, splash protection (glasses) is sufficient.
Hand (Primary) Nitrile (0.11 mm) Nitrile (0.11 mm)Nitrile offers excellent resistance to amino acid salts. Latex is avoided due to potential degradation by coupling reagents often used downstream.
Hand (Secondary) Not requiredDouble Glove (if using DMF/DMSO)If dissolving in carrier solvents like DMF or DMSO, double gloving prevents skin absorption of the solute via the solvent vector.
Body Cotton Lab Coat (Buttoned)Cotton/Poly Lab CoatStandard protection. Ensure cuffs are tucked into gloves to prevent wrist exposure.
Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to mitigate hygroscopicity (clumping) and static charge while ensuring operator safety.

Phase 1: Storage & Retrieval
  • Environment: Store at +2°C to +8°C in a desiccator.

  • Equilibration: Allow the container to reach room temperature before opening.

    • Why? Opening a cold bottle in a warm lab causes immediate condensation. The HCl salt will absorb this moisture, leading to hydrolysis and degradation of the reagent (hardening into a useless "puck").

Phase 2: Precision Weighing
  • Static Control: Use an anti-static gun or ionizer bar if available. Amino acid salts are prone to static fly-away.

  • Transfer: Use a stainless steel or PTFE-coated spatula. Avoid nickel-plated tools, which can corrode over time from the acidic residue.

  • Containment: Weigh directly into a tared vessel (e.g., conical tube) rather than on weighing paper to minimize dust transfer steps.

Phase 3: Solubilization & Cleanup
  • Solvent Addition: Add solvent (Water, Buffer, or DMSO) slowly to the solid.

    • Exothermic Check: The dissolution of HCl salts can be slightly exothermic.

  • Spill Management:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel to dissolve the salt, then wipe up.

    • Surface Decontamination: Wipe the balance area with 70% Ethanol followed by DI water. The ethanol removes organic residues; the water removes the salt.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling N-Me-His-OH.HCl, prioritizing engineering controls (Fume Hood) over PPE alone.

G Start START: Reagent Retrieval CheckTemp Is Container at Room Temp? Start->CheckTemp Wait Wait 30 Mins (Prevent Condensation) CheckTemp->Wait No Open Open in Fume Hood CheckTemp->Open Yes Wait->CheckTemp StateCheck Handling State? Open->StateCheck Solid SOLID (Weighing) StateCheck->Solid Liquid SOLUTION (Reaction) StateCheck->Liquid SolidPPE PPE: Goggles + Nitrile + Hood (Risk: Acidic Dust) Solid->SolidPPE LiquidPPE PPE: Safety Glasses + Nitrile (Risk: Splash) Liquid->LiquidPPE Disposal DISPOSAL: Segregate Stream SolidPPE->Disposal LiquidPPE->Disposal

Caption: Operational workflow emphasizing temperature equilibration to prevent hydrolysis and PPE adaptation based on physical state.

Disposal & Environmental Compliance

Disposal must align with the chemical properties of the HCl salt.

  • Solid Waste: Dispose of excess solid N-Me-His-OH.HCl in the Hazardous Solid Waste container. Label clearly as "Amino Acid Salt (Acidic)."

  • Aqueous Waste: Solutions should be checked for pH. If acidic (pH < 4), neutralize with Sodium Bicarbonate before adding to the Aqueous Waste stream, or dispose of directly into the Acidic Waste stream depending on facility rules.

  • Container: Triple rinse the empty reagent bottle with water before discarding or recycling glass.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94196, 1-Methylhistidine (Isomer Analogue Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]

  • University of North Carolina EHS. Safe Handling of Chemicals: Hydroscopic and Acidic Reagents. Retrieved from [Link]

Sources

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